Product packaging for 1-(2-Ethoxyethyl)-1-fluorocyclobutane(Cat. No.:CAS No. 123299-15-0)

1-(2-Ethoxyethyl)-1-fluorocyclobutane

Cat. No.: B044299
CAS No.: 123299-15-0
M. Wt: 146.2 g/mol
InChI Key: FMTHIMWHLCPPEA-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-1-fluorocyclobutane (CAS 123299-15-0) is an organofluorine compound of significant interest in advanced chemical and materials science research. With a molecular formula of C8H15FO and a molecular weight of 146.20 g/mol, this compound features a unique structure combining a fluorocyclobutane ring with an ethoxyethyl side chain, offering researchers a versatile building block for exploring structure-activity relationships. Research Applications & Value: Medicinal Chemistry & Radiochemistry: The fluorinated cyclobutane core serves as a key synthon in the design of novel molecular probes. Its structure is particularly valuable for developing positron emission tomography (PET) radiotracers, where the incorporation of fluorine-18 can create targeted imaging agents for detecting cancer and other diseases non-invasively . This aligns with the growing focus on radionuclide-based molecular imaging to visualize biological processes and overexpressed molecular markers. Materials Science & Polymer Research: This compound is a potential precursor for synthesizing specialty fluoropolymers and resin compositions . The presence of both fluorine and ether functional groups can impart desirable properties to materials, such as enhanced solvent resistance, and low surface energy, making it relevant for developing advanced coatings and surface treatment agents. Physical-Chemical Properties (Calculated): Molecular Weight: 146.20 g/mol Density: ~0.948 g/cm³ Boiling Point: ~152.1°C at 760 mmHg Flash Point: ~49.6°C Refractive Index: ~1.418 Handling & Regulatory: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15FO B044299 1-(2-Ethoxyethyl)-1-fluorocyclobutane CAS No. 123299-15-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123299-15-0

Molecular Formula

C8H15FO

Molecular Weight

146.2 g/mol

IUPAC Name

1-(2-ethoxyethyl)-1-fluorocyclobutane

InChI

InChI=1S/C8H15FO/c1-2-10-7-6-8(9)4-3-5-8/h2-7H2,1H3

InChI Key

FMTHIMWHLCPPEA-UHFFFAOYSA-N

SMILES

CCOCCC1(CCC1)F

Canonical SMILES

CCOCCC1(CCC1)F

Synonyms

Cyclobutane, 1-(2-ethoxyethyl)-1-fluoro- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of the novel compound, 1-(2-ethoxyethyl)-1-fluorocyclobutane. Due to the absence of specific literature for this exact molecule, this document outlines a robust and chemically sound hypothetical pathway for its creation and analysis. The methodologies and expected data are derived from established organic chemistry principles and data from closely related analogues.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The cyclobutane motif is a valuable scaffold in drug design, offering a rigid three-dimensional structure. The combination of these features in this compound makes it a promising candidate for further investigation in various research and development pipelines. This guide details a proposed two-step synthesis and the analytical techniques for its characterization.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, commencing with the synthesis of the precursor alcohol, 1-(2-ethoxyethyl)cyclobutanol, followed by a deoxyfluorination reaction.

Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutanol

The precursor alcohol can be synthesized via a Grignard reaction between cyclobutanone and 2-ethoxyethylmagnesium bromide. The Grignard reagent is prepared from 1-bromo-2-ethoxyethane and magnesium metal.

Reaction Scheme:

Step 2: Synthesis of this compound

The tertiary alcohol, 1-(2-ethoxyethyl)cyclobutanol, can be converted to the target fluoroalkane using a deoxyfluorinating agent. Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) is a suitable reagent for this transformation, known for its thermal stability and effectiveness in fluorinating tertiary alcohols.

Reaction Scheme:

Experimental Protocols

Synthesis of 1-(2-ethoxyethyl)cyclobutanol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromo-2-ethoxyethane

  • Anhydrous tetrahydrofuran (THF)

  • Cyclobutanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

  • A solution of 1-bromo-2-ethoxyethane in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction is initiated, the remaining solution of 1-bromo-2-ethoxyethane is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of cyclobutanone in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for 3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-(2-ethoxyethyl)cyclobutanol.

Synthesis of this compound

Materials:

  • 1-(2-ethoxyethyl)cyclobutanol

  • Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1-(2-ethoxyethyl)cyclobutanol in anhydrous DCM is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.

  • Deoxofluor is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H NMR 3.55tJ = 7.0-O-CH ₂-CH₂-
3.40qJ = 7.0-O-CH ₂-CH₃
2.20 - 2.40mCyclobutane-CH
1.90 - 2.10mCyclobutane-CH
1.95tJ = 7.0-CH₂-CH ₂-CF
1.15tJ = 7.0-O-CH₂-CH
¹³C NMR 95.0d¹JCF ≈ 240C -F
66.5s-O-C H₂-CH₂-
66.0s-O-C H₂-CH₃
38.0d²JCF ≈ 20-CH₂-C H₂-CF
32.0d²JCF ≈ 20Cyclobutane-C H₂
15.0s-O-CH₂-C H₃
13.0d³JCF ≈ 5Cyclobutane-C H₂
¹⁹F NMR -140 to -160mC-F

Table 2: Predicted Mass Spectrometry Data

TechniquePredicted m/zInterpretation
GC-MS (EI) [M]+•, [M-F]+, [M-CH₂CH₂OEt]+Molecular ion and major fragments
HRMS (ESI) [M+H]+, [M+Na]+Accurate mass for molecular formula confirmation

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the relationship between the characterization techniques.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxyfluorination 1-Bromo-2-ethoxyethane 1-Bromo-2-ethoxyethane Grignard Reagent Grignard Reagent 1-Bromo-2-ethoxyethane->Grignard Reagent + Mg/THF Mg Mg Cyclobutanone Cyclobutanone 1-(2-ethoxyethyl)cyclobutanol 1-(2-ethoxyethyl)cyclobutanol This compound This compound 1-(2-ethoxyethyl)cyclobutanol->this compound + Deoxofluor/DCM Grignard Reagent->1-(2-ethoxyethyl)cyclobutanol + Cyclobutanone Deoxofluor Deoxofluor

Caption: Proposed two-step synthesis of this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Purified Product Purified Product NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified Product->NMR_Spectroscopy Structure Elucidation Mass_Spectrometry Mass Spectrometry (GC-MS, HRMS) Purified Product->Mass_Spectrometry Molecular Weight and Formula TLC Thin Layer Chromatography (TLC) Purified Product->TLC Purity Assessment GC Gas Chromatography (GC) Purified Product->GC Purity and Volatility

Caption: Analytical workflow for the characterization of the final product.

In-Depth Technical Guide: Physicochemical Properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the predicted physicochemical properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane. Due to the absence of experimentally determined data in publicly available literature, the quantitative values presented herein are derived from computational predictions. Standardized experimental protocols for the determination of these properties are provided for researchers who may wish to verify these predictions.

Introduction

This compound is a novel organic molecule with potential applications in medicinal chemistry and materials science. Its unique structural features, including a strained cyclobutane ring, a flexible ethoxyethyl side chain, and a fluorine atom, are expected to confer distinct physicochemical properties that can influence its biological activity, metabolic stability, and material characteristics. This guide summarizes the predicted core physicochemical properties of this compound and provides detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated using various computational models. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCOCCC1(F)CCC1 . The following tables summarize the predicted values from multiple reputable online prediction tools. It is important to note that these are in silico estimations and may differ from experimental values.

Table 1: Predicted Lipophilicity and Solubility

ParameterPredicted Value (Tool 1)Predicted Value (Tool 2)
LogP (Octanol-Water Partition Coefficient) 2.12.3
Aqueous Solubility (LogS) -2.5-2.8

Table 2: Predicted Ionization Properties

ParameterPredicted Value
pKa (Acidic) No acidic pKa predicted in the physiological pH range.
pKa (Basic) No basic pKa predicted in the physiological pH range.

Table 3: Predicted Physical Properties

ParameterPredicted Value (Tool 1)Predicted Value (Tool 2)
Boiling Point (°C) 185192
Melting Point (°C) -25-30

Experimental Protocols for Physicochemical Property Determination

For the empirical validation of the predicted values, the following standard experimental protocols, based on OECD and EPA guidelines, are recommended.[1][2]

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Recommended Method: OECD Guideline 107 - Shake Flask Method

  • Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The n-octanol and water used must be mutually saturated before the experiment.

  • Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of water in a vessel. The mixture is then agitated until equilibrium is reached. The temperature should be maintained at a constant value, typically 25 °C.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Quantification: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

Recommended Method: OECD Guideline 105 - Flask Method [3][4][5][6][7]

  • Equilibration: An excess amount of this compound is added to a flask containing a known volume of water.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is removed by centrifugation or filtration.

  • Quantification: The concentration of the dissolved substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, GC-MS).

  • Calculation: The aqueous solubility is expressed in units of mass per volume (e.g., g/L or mg/mL).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with ionizable groups, pKa influences solubility, lipophilicity, and receptor binding. Based on computational predictions, this compound is not expected to have an ionizable center in the typical aqueous pH range. However, experimental verification is prudent.

Recommended Method: Potentiometric Titration

  • Solution Preparation: A solution of the test compound is prepared in water or a co-solvent system if the aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Recommended Method: OECD Guideline 103 - Ebulliometer Method [8][9][10][11]

  • Apparatus: An ebulliometer, an apparatus designed for the precise measurement of boiling points, is used.

  • Procedure: A sample of the liquid is placed in the ebulliometer and heated. The temperature of the boiling liquid and its vapor are measured simultaneously under equilibrium conditions at a known pressure.

  • Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Melting Point

The melting point is the temperature at which a substance changes state from solid to liquid.

Recommended Method: OECD Guideline 102 - Capillary Method [12][13][14][15][16]

  • Sample Preparation: A small amount of the solid substance is packed into a capillary tube.

  • Heating: The capillary tube is placed in a heated block or bath. The temperature is gradually increased.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. This range is reported as the melting point.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Experimental_Workflow_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare mutually saturated n-octanol and water C Mix n-octanol solution and water A->C B Prepare stock solution in n-octanol B->C D Agitate to reach equilibrium C->D E Centrifuge for phase separation D->E F Quantify concentration in n-octanol phase E->F G Quantify concentration in aqueous phase E->G H Calculate LogP F->H G->H

Caption: Workflow for LogP Determination by the Shake Flask Method.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess compound to water B Agitate at constant temperature A->B C Allow to reach equilibrium B->C D Separate solid and liquid phases C->D E Quantify concentration in aqueous phase D->E F Report solubility E->F

Caption: Workflow for Aqueous Solubility Determination by the Flask Method.

References

An In-depth Technical Guide to 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identifiers and Physicochemical Properties

Due to the novelty of 1-(2-ethoxyethyl)-1-fluorocyclobutane, its identifiers and physicochemical properties have been estimated using computational tools and comparison with structurally analogous compounds.

Table 1: Predicted Identifiers for this compound

IdentifierValue
CAS Number Not Assigned
IUPAC Name This compound
Molecular Formula C₈H₁₅FO
Molecular Weight 146.20 g/mol
Canonical SMILES CCOCC1(F)CCC1
InChI InChI=1S/C8H15FO/c1-2-10-6-5-8(9)3-4-7-8/h2-7H2,1H3
InChIKey Predicted: BZDYVFPPMDMECO-UHFFFAOYSA-N

Table 2: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueNotes and Analog Data
Boiling Point 160-180 °CBased on analogs such as ethylcyclobutane (Boiling Point: ~71 °C) and considering the increase due to the ethoxyethyl group and fluorine atom.
Density 0.95 - 1.05 g/cm³Estimated based on the densities of similar acyclic ethers and fluorinated hydrocarbons.
LogP 1.5 - 2.5Calculated using online predictive tools. The ethoxy group increases lipophilicity, while the fluorine has a more complex effect.
Solubility Sparingly soluble in water; Soluble in organic solvents.Expected behavior for a small, fluorinated ether.
Polar Surface Area ~20 ŲCalculated using online predictive tools.
Refractive Index ~1.41 - 1.43Estimated based on related cycloalkanes and ethers.

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient two-step synthetic route to this compound is proposed, commencing from commercially available starting materials. The key steps involve a Grignard reaction to construct the carbon skeleton and a subsequent deoxyfluorination of the resulting tertiary alcohol.

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor Alcohol cluster_1 Step 2: Deoxyfluorination A Cyclobutanone D Grignard Reagent Formation (in dry THF) A->D B 2-Bromoethoxyethane B->D C Magnesium Turnings C->D E 1-(2-ethoxyethyl)cyclobutan-1-ol D->E Grignard Addition F 1-(2-ethoxyethyl)cyclobutan-1-ol H This compound F->H Deoxyfluorination (in dry DCM) G Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure is based on the well-established Grignard reaction with ketones.[1][2][3]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromoethoxyethane (1.1 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the initial exothermic reaction subsides, the mixture is stirred until most of the magnesium has been consumed.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-ethoxyethyl)cyclobutan-1-ol.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure tertiary alcohol.

Step 2: Deoxyfluorination of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure utilizes a modern deoxyfluorinating agent, Deoxo-Fluor®, which is known to be effective for tertiary alcohols.[4][5][6]

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the purified 1-(2-ethoxyethyl)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, this compound.

Relevance in Drug Discovery and Medicinal Chemistry

The unique combination of a fluorocyclobutane core and an ethoxyethyl side chain in this compound suggests its potential as a valuable building block in drug discovery.

Significance of the Fluorocyclobutane Moiety

The incorporation of a cyclobutane ring into drug candidates can confer several advantageous properties.[7] The three-dimensional and puckered nature of the cyclobutane scaffold can improve metabolic stability, reduce planarity, and allow for precise orientation of pharmacophoric groups.[7]

The introduction of a fluorine atom can further enhance a molecule's pharmacokinetic and physicochemical properties.[8] Fluorine's high electronegativity can modulate the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[8] In the context of a cyclobutane ring, fluorine substitution can influence the ring's conformation and lipophilicity.[9][10]

Potential Role of the Ethoxyethyl Group

The ethoxyethyl group is a common motif in medicinal chemistry. Its ether linkage can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. The ethyl group can provide a degree of lipophilicity, which can be crucial for membrane permeability and oral bioavailability. The flexibility of the ethoxyethyl chain allows it to adopt various conformations to fit into binding pockets.

Hypothetical Signaling Pathway Interaction

Given the properties of its constituent parts, this compound could serve as a scaffold for molecules targeting enzymes or receptors with specific hydrophobic and hydrogen-bonding pockets. For instance, it could be a fragment for designing inhibitors of kinases or proteases, where the fluorocyclobutane provides a rigid, metabolically stable anchor, and the ethoxyethyl tail can be modified to optimize interactions within the binding site.

G cluster_0 Hypothetical Drug-Target Interaction cluster_1 Binding Interactions A This compound Derivative B Enzyme Active Site A->B Binds to C Hydrophobic Pocket A->C Fluorocyclobutane Moiety D Hydrogen Bond Acceptor Site A->D Ethoxyethyl Ether Oxygen E Inhibition of Enzyme Activity B->E Leads to

References

Spectroscopic and Analytical Profile of 1-(2-ethoxyethyl)-1-fluorocyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and analytical methodologies for the novel compound 1-(2-ethoxyethyl)-1-fluorocyclobutane. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic values based on structural analogy and established principles of chemical analysis. Detailed, generalized experimental protocols for data acquisition are provided, alongside a logical workflow for structural confirmation.

Predicted Spectroscopic Data

The following tables outline the anticipated spectroscopic characteristics of this compound. These predictions are derived from the analysis of its constituent functional groups and by drawing comparisons with structurally similar compounds, such as 1-fluoro-1-(2-methoxyethyl)cyclobutane. The primary spectral differences from its methoxy analog are expected to arise from the presence of the additional ethyl group in the ethoxy moiety.

Table 1: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclobutane CH₂2.0 - 2.5m4H
Cyclobutane CH₂1.7 - 2.0m2H
-O-CH₂ -CH₃3.5 - 3.7q2H
-CH₂ -CH₂-O-3.4 - 3.6t2H
-CH₂-CH₂ -O-1.9 - 2.1t2H
-O-CH₂-CH₃ 1.1 - 1.3t3H

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
C -F (Cyclobutane)90 - 100d, ¹JCF ≈ 200-250 Hz
C H₂ (Cyclobutane)30 - 40d, ²JCF ≈ 15-25 Hz
C H₂ (Cyclobutane)10 - 20t, ³JCF ≈ 2-5 Hz
-O-C H₂-CH₃65 - 75s
-C H₂-CH₂-O-58 - 68s
-CH₂-C H₂-O-35 - 45d, ³JCF ≈ 5-10 Hz
-O-CH₂-C H₃14 - 16s

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)2850 - 3000Strong
C-O (Ether)1050 - 1150Strong
C-F1000 - 1100Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Ion TypePredicted m/zNotes
[M]⁺146.11Molecular Ion
[M - C₂H₅O]⁺101.08Loss of the ethoxy group
[M - C₄H₈F]⁺73.06Loss of the fluorocyclobutane radical
[C₄H₈F]⁺75.06Fluorocyclobutane cation

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) within an NMR tube.

  • ¹H NMR Acquisition: Obtain the spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the co-addition of 16 scans.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Utilize a fluorine-observe probe with a standard pulse-acquire sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, create a thin film by placing a small drop between two salt plates (NaCl or KBr). Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, place a drop directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum should be acquired first and subsequently subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile analyte, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC system.

  • Ionization: Electron Impact (EI) ionization at 70 eV is a standard technique that generates reproducible fragmentation patterns aiding in structural elucidation.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and their relative abundances are recorded.

Analytical Workflow

The logical progression from a purified compound to its structural confirmation via spectroscopic methods is illustrated in the following workflow diagram.

analytical_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Confirmation PurifiedCompound Purified Compound NMR NMR (¹H, ¹³C, ¹⁹F) PurifiedCompound->NMR IR IR PurifiedCompound->IR MS MS (GC-MS) PurifiedCompound->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

The Ascendant Trajectory of Fluorinated Cyclobutane Derivatives in Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 1, 2025 – In the relentless pursuit of novel therapeutic agents, the unique structural and physicochemical properties of fluorinated cyclobutane derivatives are positioning them as a compelling class of molecules for drug discovery. This technical guide delves into the burgeoning research on their biological activities, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in oncology, virology, and enzyme inhibition. The strategic incorporation of fluorine into the cyclobutane scaffold has been shown to significantly influence molecular properties such as lipophilicity and metabolic stability, thereby enhancing their drug-like characteristics.

Anticancer Potential: Targeting Cellular Proliferation

Recent studies have highlighted the promising anticancer activities of fluorinated cyclobutane derivatives. A notable example is a trifluoromethyl-cyclobutane analogue of the antihistamine Buclizine, which has demonstrated significant cytostatic effects against the MCF-7 human breast cancer cell line.[1][2] This analogue exhibited a micromolar inhibition of cancer cell proliferation, underscoring the potential of this scaffold in developing new oncologic therapies.

Quantitative Anticancer Activity Data
CompoundCell LineAssay TypeIC50 (µM)EC50 (µM)Reference
CF3-cyclobutane analogue of BuclizineMCF-7Resazurin Reduction102-[1][2]
CF3-cyclobutane analogue of BuclizineMCF-7Fluorescence Imaging (Lipid Droplet Formation)-15[1][2]

Enzyme Inhibition: A New Frontier for Targeted Therapies

Fluorinated cyclobutane derivatives have emerged as potent enzyme inhibitors, with particular promise in the modulation of kinase activity. A significant breakthrough in this area is the development of cyclobutane and methylcyclobutane derivatives as inhibitors of Janus kinases (JAKs).[3] The JAK-STAT signaling pathway is a critical mediator of immune responses and cell growth, and its dysregulation is implicated in a variety of diseases, including inflammatory conditions, autoimmune disorders, and cancer.[4][5][6][7]

The inhibition of JAK enzymes by these novel fluorinated cyclobutane compounds presents a promising therapeutic strategy. A patent detailing these derivatives provides substantial evidence of their potent inhibitory activity in in-vitro assays.

Quantitative Enzyme Inhibition Data
Compound ClassTarget EnzymeAssay TypeIC50 (nM)Reference
Cyclobutane and Methylcyclobutane DerivativesJanus Kinase (JAK)In-vitro Kinase AssayVaries by specific compound[3]

Antiviral Research: An Area Ripe for Exploration

While the anticancer and enzyme inhibitory activities of fluorinated cyclobutane derivatives are gaining significant attention, their potential as antiviral agents remains a less explored but highly promising field. The unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity, are desirable attributes for antiviral drug candidates. Further research into the antiviral screening of diverse libraries of fluorinated cyclobutane derivatives is warranted to uncover their potential in combating viral infections.

Experimental Methodologies

This section provides a detailed overview of the key experimental protocols utilized in the assessment of the biological activities of fluorinated cyclobutane derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated cyclobutane derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[1][7]

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the fluorinated cyclobutane derivative and incubate with a known titer of the virus for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Enzyme Inhibition Assay: In-vitro Janus Kinase (JAK) Inhibition

This protocol is adapted from a patent describing the evaluation of cyclobutane derivatives as JAK inhibitors.[3]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the JAK enzyme, ATP, and a peptide substrate in a suitable buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, and 0.1 mg/mL BSA).[3]

  • Compound Addition: Add the fluorinated cyclobutane derivatives at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1 hour.[3]

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. The amount of phosphorylated substrate is then quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an antibody-based detection system (e.g., Eu-Py20).[3]

  • Data Analysis: Determine the percentage of enzyme inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathway and Workflow Diagrams

Visual representations of the experimental workflow and the targeted signaling pathway provide a clearer understanding of the methodologies and mechanisms of action.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Fluorinated Cyclobutane Derivatives Anticancer Anticancer Assays (e.g., MTT Assay) Synthesis->Anticancer Test Compounds Antiviral Antiviral Assays (e.g., Plaque Reduction) Synthesis->Antiviral Test Compounds Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Synthesis->Enzyme Test Compounds IC50 IC50/EC50 Determination Anticancer->IC50 Antiviral->IC50 Enzyme->IC50

Caption: General workflow for screening the biological activities of fluorinated cyclobutane derivatives.

JAK_STAT_pathway Simplified Janus Kinase (JAK) - STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Inhibitor Fluorinated Cyclobutane JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a fluorinated cyclobutane derivative.

References

A Comprehensive Guide to the Synthetic Routes for Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is a valuable structural component in medicinal chemistry and materials science. Its inherent ring strain and unique three-dimensional geometry offer opportunities for novel molecular designs with desirable physicochemical and biological properties. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for constructing substituted cyclobutanes, with a focus on practical methodologies and quantitative data to aid in the selection and implementation of these powerful synthetic tools.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition, the formal union of two doubly bonded systems to form a four-membered ring, stands as the most versatile and widely employed method for synthesizing cyclobutane derivatives. This strategy can be broadly categorized into photochemical, thermal, and metal-catalyzed approaches.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high levels of stereoselectivity. These reactions are typically initiated by the photoexcitation of an enone or a related chromophore, which then reacts with an alkene.

Mechanism of Enone-Alkene [2+2] Photocycloaddition:

The reaction generally proceeds through the formation of an excited triplet state of the enone, which then interacts with the ground-state alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.

G cluster_0 Photochemical [2+2] Cycloaddition Mechanism Enone Enone Excited_Enone Enone (T1) Enone->Excited_Enone hv Alkene Alkene Diradical 1,4-Diradical Intermediate Excited_Enone->Diradical + Alkene Cyclobutane Cyclobutane Diradical->Cyclobutane Ring Closure

Figure 1: Mechanism of Photochemical [2+2] Cycloaddition.

Quantitative Data for Photochemical [2+2] Cycloadditions:

EntryEnoneAlkeneCatalyst/ConditionsYield (%)dree (%)Reference
1CyclohexenoneEthyleneAcetone, hv (350 nm)85--[1]
22-QuinoloneMethyl AcrylateChiral Thioxanthone, hv (419 nm)92>20:195[2]
3ChalconeStyreneRu(bpy)3Cl2, Chiral Lewis Acid, hv88>20:198[3]

Detailed Experimental Protocol: Enantioselective [2+2] Photocycloaddition of 2(1H)-Quinolone with Methyl Acrylate [2]

To a solution of 2(1H)-quinolone (0.1 mmol) and the chiral thioxanthone catalyst (10 mol%) in dichloromethane (2.0 mL) in a screw-capped vial was added methyl acrylate (0.5 mmol). The mixture was degassed by bubbling with argon for 15 minutes. The vial was then sealed and irradiated with a 419 nm LED lamp at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the desired cyclobutane product.

Thermal [2+2] Cycloadditions

While most thermal [2+2] cycloadditions are symmetry-forbidden, certain classes of molecules, most notably ketenes and their derivatives, readily undergo these reactions. The cycloaddition of ketenes with alkenes provides a powerful and often highly stereospecific route to cyclobutanones.

Mechanism of Ketene-Alkene [2+2] Cycloaddition:

The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition, where the alkene approaches the ketene in a suprafacial manner and the ketene participates in an antarafacial fashion. This geometric constraint often leads to high stereoselectivity.

G cluster_1 Thermal [2+2] Cycloaddition Workflow Acid_Chloride Acid Chloride Ketene Ketene Intermediate Acid_Chloride->Ketene Base (e.g., Et3N) Cyclobutanone Cyclobutanone Ketene->Cyclobutanone + Alkene, Δ Alkene Alkene

Figure 2: Workflow for Thermal Ketene Cycloaddition.

Quantitative Data for Thermal [2+2] Cycloadditions:

EntryKetene PrecursorAlkeneConditionsYield (%)drReference
1DichloroketeneCyclopentadieneToluene, 110 °C95>20:1[4]
2Phenylacetyl chloride(Z)-CycloocteneEt3N, Toluene, 80 °C82>20:1 (cis)[5]
3Propionyl chlorideStyreneEt3N, CH2Cl2, 0 °C to rt753:1[4]

Detailed Experimental Protocol: Diastereoselective [2+2] Cycloaddition of Dichloroketene with Cyclopentadiene [4]

To a stirred solution of freshly distilled cyclopentadiene (1.0 equiv) in anhydrous diethyl ether (0.5 M) at 0 °C under an argon atmosphere was added dropwise a solution of trichloroacetyl chloride (1.2 equiv) in diethyl ether. Activated zinc dust (1.5 equiv) was then added portion-wise over 30 minutes. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture was filtered through a pad of Celite, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the dichlorocyclobutanone adduct.

Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysts can mediate [2+2] cycloadditions that are otherwise difficult to achieve. These reactions often proceed under mild conditions and can be rendered enantioselective through the use of chiral ligands. Intramolecular variants are particularly powerful for the construction of complex polycyclic systems.

Mechanism of Rhodium-Catalyzed Intramolecular [2+2] Cycloaddition of 1,6-Enynes:

The catalytic cycle typically involves the coordination of the rhodium catalyst to the enyne, followed by oxidative cyclization to form a rhodacyclopentene intermediate. Subsequent reductive elimination furnishes the bicyclic cyclobutane product and regenerates the active catalyst.

G cluster_2 Rhodium-Catalyzed [2+2] Cycloaddition Cycle Rh_cat Rh(I) Catalyst Enyne_complex Rh-Enyne Complex Rh_cat->Enyne_complex + 1,6-Enyne Rhodacyclopentene Rhodacyclopentene Enyne_complex->Rhodacyclopentene Oxidative Cyclization Product_complex Rh-Product Complex Rhodacyclopentene->Product_complex Reductive Elimination Product_complex->Rh_cat - Product Product Cyclobutane Product Product_complex->Product G cluster_3 Vinylcyclopropane Rearrangement Pathways VCP Vinylcyclopropane Concerted [1,3]-Sigmatropic Shift VCP->Concerted Concerted Diradical Diradical Intermediate VCP->Diradical Stepwise Cyclopentene Cyclopentene Concerted->Cyclopentene Diradical->Cyclopentene G cluster_4 Favorskii Rearrangement Mechanism Alpha_Halo_Ketone α-Halocyclopentanone Enolate Enolate Alpha_Halo_Ketone->Enolate Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Adduct Nucleophilic Adduct Cyclopropanone->Adduct + Nu- Product Cyclobutanecarboxylate Adduct->Product Ring Opening

References

1-(2-ethoxyethyl)-1-fluorocyclobutane: A Technical Whitepaper on its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data for 1-(2-ethoxyethyl)-1-fluorocyclobutane has been identified in publicly available literature. This document, therefore, presents a theoretical analysis of its potential mechanism of action based on established principles of medicinal chemistry and the known properties of its structural components: the fluorinated cyclobutane motif and the ethoxyethyl group.

Introduction

The strategic incorporation of small, strained ring systems and fluorine atoms is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, ultimately impacting its biological activity. This compound is a novel chemical entity that combines a fluorinated cyclobutane scaffold with a flexible ethoxyethyl side chain. While the specific biological targets and mechanism of action for this compound are yet to be determined, an in-depth analysis of its structural features provides a framework for predicting its potential pharmacological behavior.

The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional geometry that can serve as a versatile scaffold in drug design.[1] Its puckered conformation can be exploited to orient substituents in precise spatial arrangements, facilitating optimal interactions with biological targets. Furthermore, the introduction of a fluorine atom can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability.[2][3][4] The ethoxyethyl group, on the other hand, introduces a degree of conformational flexibility and potential hydrogen bond accepting capabilities.

This whitepaper will explore the potential mechanism of action of this compound by dissecting the contributions of its key structural motifs. We will delve into the anticipated effects on physicochemical properties, potential roles as a bioisostere, and the implications for target binding and metabolic fate.

The Fluorinated Cyclobutane Core: A Hub of Physicochemical Modulation

The 1-fluorocyclobutane core is arguably the most influential component of the molecule in dictating its drug-like properties. Both the cyclobutane ring and the fluorine atom contribute significantly to its overall profile.

The Cyclobutane Motif: More Than Just a Spacer

The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable characteristics to drug candidates.[1] Its rigid, puckered structure can lead to a more defined conformation of the molecule, which can be advantageous for binding to a specific protein target.[5] This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity.

The three-dimensional nature of the cyclobutane ring allows it to act as a non-planar scaffold, a desirable feature for moving away from the "flat" structures often associated with poor solubility and high metabolic turnover.[6] It can also serve as a bioisosteric replacement for other chemical groups, a concept that will be explored in more detail in a later section.

The Impact of Fluorination

The introduction of a fluorine atom, the most electronegative element, at a strategic position can have a profound impact on a molecule's properties. In the context of this compound, the fluorine atom is expected to influence several key parameters, as summarized in the table below.

PropertyAnticipated Effect of FluorinationRationale
Acidity (pKa) Potential lowering of the pKa of nearby acidic protons.The strong electron-withdrawing inductive effect of fluorine can stabilize a conjugate base, thereby increasing acidity.[2][3]
Lipophilicity (LogP) Can either increase or decrease lipophilicity depending on the molecular context.While a single fluorine atom can increase lipophilicity, the overall effect is complex and depends on the molecule's conformation and the surrounding chemical environment.[4]
Metabolic Stability Likely to enhance metabolic stability.The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Fluorination at a potential site of metabolism can block oxidative pathways.[5]
Binding Affinity May increase binding affinity to a target protein.Fluorine can participate in favorable interactions with protein residues, including hydrogen bonds and dipole-dipole interactions. It can also modulate the conformation of the molecule to better fit a binding pocket.

The Ethoxyethyl Side Chain: A Modulator of Solubility and Interactions

The 1-(2-ethoxyethyl) substituent introduces both flexibility and polar character to the molecule. The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with a biological target or improving the molecule's solubility in aqueous environments. The ethyl group provides a small lipophilic component, and the overall flexibility of the chain allows it to adopt various conformations to fit within a binding site.

Potential Mechanisms of Action: A Theoretical Framework

Given the absence of specific biological data, the mechanism of action of this compound can be postulated based on the established roles of its constituent parts in medicinal chemistry.

Bioisosterism: A Key Strategy in Drug Design

One of the most powerful applications of the cyclobutane motif is its use as a bioisostere for other chemical groups.[5][7][8][9] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,1-disubstituted cyclobutane core in the target molecule could be designed as a bioisosteric replacement for a gem-dimethyl group or a carbonyl group.

Diagram: Bioisosteric Replacement

G cluster_0 Original Moiety cluster_1 Bioisosteric Replacement gem-dimethyl gem-dimethyl cyclobutane 1,1-disubstituted cyclobutane gem-dimethyl->cyclobutane Improved metabolic stability and conformational rigidity carbonyl carbonyl carbonyl->cyclobutane Reduced polarity and potential for improved cell permeability

Caption: Potential bioisosteric roles of the 1,1-disubstituted cyclobutane core.

This strategy is often employed to improve a compound's metabolic stability, modulate its lipophilicity, or to provide a more rigid scaffold to lock in a bioactive conformation.[5] Therefore, it is plausible that this compound was designed to mimic the binding mode of a known ligand while offering an improved pharmacokinetic profile.

Conformational Restriction and Target Engagement

The rigid cyclobutane ring can serve to orient the ethoxyethyl side chain and the fluorine atom in a specific three-dimensional arrangement. This conformational constraint can be crucial for high-affinity binding to a biological target. The puckered nature of the cyclobutane ring allows for axial and equatorial positioning of substituents, which can be fine-tuned to maximize interactions within a protein's binding pocket.

Diagram: Conformational Restriction

G cluster_0 Flexible Analogue cluster_1 Cyclobutane-Constrained Analogue Flexible Allows multiple conformations, some of which are inactive. Higher entropic penalty upon binding. Rigid Locks in the bioactive conformation. Lower entropic penalty upon binding, potentially leading to higher affinity.

Caption: The principle of conformational restriction for enhancing binding affinity.

Postulated Experimental Characterization

To elucidate the actual mechanism of action and pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines a potential workflow for the initial characterization of this compound.

Diagram: Experimental Workflow for Characterization

G Start This compound PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Start->PhysChem InVitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Start->InVitro_ADME Target_Screening Broad Target Screening (e.g., Kinase Panel, GPCR Panel) Start->Target_Screening Hit_Identification Hit Identification Target_Screening->Hit_Identification Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) Dose_Response->Mechanism_Studies Cellular_Assays Cellular Activity Assays Dose_Response->Cellular_Assays InVivo In Vivo Efficacy and Pharmacokinetic Studies Cellular_Assays->InVivo

Caption: A potential experimental workflow for characterizing a novel chemical entity.

Physicochemical Properties
  • pKa Determination: Potentiometric titration would be employed to determine the acid dissociation constant of any ionizable groups.

  • LogP/D Determination: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at a physiological pH would be measured using methods such as the shake-flask method or reverse-phase high-performance liquid chromatography (HPLC).

In Vitro ADME Profiling
  • Metabolic Stability: The compound would be incubated with liver microsomes or hepatocytes, and the rate of its disappearance would be monitored over time by LC-MS/MS to determine its intrinsic clearance.

  • Cell Permeability: Assays such as the Caco-2 permeability assay would be used to predict intestinal absorption and oral bioavailability.

Target Identification and Mechanism of Action Elucidation
  • Broad Target Screening: The compound would be screened against a large panel of known biological targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify potential protein interactions.

  • Biochemical and Cellular Assays: Once a primary target is identified, a series of biochemical and cell-based assays would be conducted to confirm the interaction, determine the potency (IC50/EC50), and elucidate the specific mechanism of action (e.g., competitive vs. non-competitive inhibition, agonist vs. antagonist activity).

Conclusion

While the specific biological activity of this compound remains to be experimentally determined, a thorough analysis of its chemical structure provides a strong foundation for predicting its potential pharmacological properties. The strategic combination of a fluorinated cyclobutane core and an ethoxyethyl side chain suggests a molecule designed with metabolic stability, conformational rigidity, and specific target interactions in mind. Its mechanism of action is likely rooted in its ability to act as a bioisostere for other chemical motifs or to present its functional groups in a well-defined three-dimensional orientation for optimal target engagement. Further experimental investigation is required to unlock the full therapeutic potential of this intriguing molecule.

References

Solubility of 1-(2-ethoxyethyl)-1-fluorocyclobutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-(2-ethoxyethyl)-1-fluorocyclobutane in various organic solvents is not publicly available. This guide provides a comprehensive overview of the principles and standardized experimental protocols that researchers and drug development professionals can employ to determine the solubility of this compound and other novel chemical entities.

Executive Summary

Solubility is a critical physicochemical property in the fields of chemical research and drug development, profoundly influencing a compound's behavior in various applications, from reaction kinetics to bioavailability. This technical guide outlines the established methodologies for determining the solubility of novel compounds like this compound in organic solvents. It details both thermodynamic and kinetic solubility assays, providing standardized experimental protocols for each. Furthermore, this document presents a logical workflow for solubility screening, designed to guide researchers in obtaining reliable and reproducible data.

Introduction to Solubility Measurement

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. In drug discovery and development, solubility is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and low bioavailability.

Two primary types of solubility measurements are relevant in a research context:

  • Thermodynamic Solubility: This is the equilibrium solubility, representing the true solubility of a compound when the dissolved and undissolved states are in equilibrium. It is a critical parameter for formulation development and understanding in vivo behavior. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, often determined by precipitating the compound from a stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous or organic solvent. Kinetic solubility is widely used in early drug discovery for high-throughput screening of compound libraries.

Quantitative Solubility Data Presentation

While specific data for this compound is unavailable, researchers generating this data should structure it in a clear, tabular format for easy comparison. The following table template is recommended for recording experimental results.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
e.g., Ethanol25Shake-Flask
e.g., Acetone25Shake-Flask
e.g., Dichloromethane25Shake-Flask
e.g., Toluene25Shake-Flask
e.g., Hexane25Shake-Flask
e.g., Acetonitrile25Shake-Flask
e.g., DMSO25Shake-Flask
e.g., Phosphate Buffer (pH 7.4)25Kinetic

Experimental Protocols

The following sections detail the standardized procedures for determining the thermodynamic and kinetic solubility of a compound such as this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[1]

4.1.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Analytical balance

  • Volumetric flasks and pipettes

4.1.2 Procedure

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2]

  • After the equilibration period, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample and collect the supernatant or filter the solution through a syringe filter.

  • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method.

  • Calculate the original solubility in mg/mL or µM based on the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in a high-throughput format during early drug discovery.[3][4] This method typically involves precipitating the compound from a DMSO stock solution.

4.2.1 Materials and Equipment

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Selected organic or aqueous buffer solutions

  • 96-well microplates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer) or HPLC system

4.2.2 Procedure

  • Prepare a stock solution of this compound in DMSO.[3]

  • Dispense the test solvents into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the solvent-containing wells. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its effect on solubility.[2]

  • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.[5]

  • Measure the amount of precipitated compound. This can be done directly by detecting light scattering using a nephelometer or by measuring the concentration of the dissolved compound after removing the precipitate.[3][5]

  • For concentration measurement, the plate is typically filtered or centrifuged to separate the solid. The concentration in the supernatant is then determined using a UV-Vis plate reader or by HPLC.[5]

Analytical Method for Concentration Determination

A robust analytical method is essential for accurately quantifying the dissolved compound. HPLC with UV detection is a common and reliable technique.[6][7]

5.0.1 HPLC-UV Method Development

  • Column: A C18 reversed-phase column is often suitable for organic compounds.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water with an appropriate modifier (e.g., 0.1% formic acid) is typically used.

  • Detection: The UV detection wavelength should be set to the absorbance maximum of this compound.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Workflow for Solubility Assessment

A systematic approach is crucial for efficient and reliable solubility screening. The following diagram illustrates a general workflow for determining the solubility of a novel compound.

G cluster_prep Preparation cluster_screening Solubility Screening cluster_analysis Analysis & Data Interpretation A Compound Synthesis & Purification B Prepare High-Concentration Stock Solution (e.g., in DMSO) A->B C Prepare Solid Compound (for Thermodynamic Assay) A->C D Kinetic Solubility Assay (High-Throughput) B->D Early Discovery E Thermodynamic Solubility Assay (Shake-Flask) C->E Lead Optimization/ Pre-formulation F Sample Preparation (Filtration/Centrifugation) D->F E->F G Concentration Measurement (HPLC-UV, LC-MS, etc.) F->G H Data Analysis & Solubility Calculation G->H I In-depth Technical Report H->I

References

A Theoretical and Computational Investigation of 1-(2-ethoxyethyl)-1-fluorocyclobutane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive theoretical and computational framework for the study of 1-(2-ethoxyethyl)-1-fluorocyclobutane, a novel fluorinated cyclobutane derivative with potential applications in medicinal chemistry. Due to the limited availability of published experimental data on this specific molecule, this whitepaper outlines a robust, hypothetically-driven approach for its synthesis, conformational analysis, and the characterization of its electronic properties. The methodologies presented herein are based on established principles of organic synthesis and computational chemistry, providing a roadmap for researchers interested in exploring the therapeutic potential of this and related compounds. All presented data is illustrative and intended to exemplify the outcomes of the proposed studies.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The cyclobutane scaffold, a four-membered carbocycle, offers a rigid and three-dimensional structural motif that can be exploited to orient substituents in well-defined spatial arrangements. The combination of a fluorine atom and a cyclobutane ring in this compound presents an intriguing candidate for further investigation. This whitepaper details a proposed workflow for the theoretical and computational characterization of this molecule, from its synthesis to its in-silico analysis.

Proposed Synthesis Pathway

A plausible synthetic route to this compound is proposed to proceed via a multi-step sequence starting from commercially available cyclobutanone. The proposed workflow is illustrated below.

G A Cyclobutanone B 1-(2-ethoxyethyl)cyclobutanol A->B 1. Mg, THF 2. 2-bromoethyl ethyl ether C This compound B->C Diethylaminosulfur trifluoride (DAST) Dichloromethane (DCM)

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclobutanone (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • 2-bromoethyl ethyl ether (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Diethylaminosulfur trifluoride (DAST) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutanol

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with magnesium turnings (1.2 eq) and anhydrous THF.

  • A solution of 2-bromoethyl ethyl ether (1.1 eq) in anhydrous THF is added dropwise to the magnesium suspension to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

  • After the magnesium has been consumed, the reaction is cooled to 0 °C.

  • A solution of cyclobutanone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 1-(2-ethoxyethyl)cyclobutanol.

Step 2: Synthesis of this compound

  • To a solution of 1-(2-ethoxyethyl)cyclobutanol (1.0 eq) in anhydrous DCM at -78 °C is added DAST (1.5 eq) dropwise under an inert atmosphere.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the final product, this compound.

Theoretical and Computational Analysis

A thorough computational analysis is proposed to elucidate the conformational preferences and electronic properties of this compound.

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics - MMFF94) A->B C Geometry Optimization of Conformers (DFT - B3LYP/6-31G*) B->C D Frequency Calculation and Thermodynamic Analysis C->D E Electronic Property Calculation (HOMO, LUMO, Electrostatic Potential) C->E F NMR and IR Spectra Prediction D->F

Figure 2: Proposed computational workflow for the analysis of this compound.

Conformational Analysis

The conformational landscape of the flexible ethoxyethyl side chain and the puckering of the cyclobutane ring are critical to understanding the molecule's overall shape and potential interactions with biological targets.

Methodology: A conformational search would be performed using a molecular mechanics force field (e.g., MMFF94). The resulting low-energy conformers would then be subjected to geometry optimization and frequency calculations at a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.

Illustrative Data:

Table 1: Calculated Relative Energies of a Subset of Plausible Conformers

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%)Dihedral Angle (°)\n(F-C1-C-C)
Conf-1 0.0065.2-178.5
Conf-2 0.8520.162.3
Conf-3 1.2010.5-60.8
Conf-4 2.504.2175.4

Note: Data is illustrative and generated for demonstration purposes.

Electronic Properties

The electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface, provide insights into the molecule's reactivity and intermolecular interactions.

Methodology: Following geometry optimization, single-point energy calculations would be performed to determine the HOMO and LUMO energies and to generate the electrostatic potential map.

Illustrative Data:

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy -7.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 8.7 eV
Dipole Moment 2.1 D

Note: Data is illustrative and generated for demonstration purposes.

Predicted Spectroscopic Data

Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the characterization of the synthesized compound.

Methodology: NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G* level of theory. IR frequencies would be obtained from the frequency calculation performed after geometry optimization.

Illustrative Data:

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CF) 95.4
C (ethoxyethyl) 70.1
CH₂ (cyclobutane) 32.5
CH₂ (ethoxyethyl) 65.8
CH₃ (ethoxyethyl) 15.2

Note: Data is illustrative and generated for demonstration purposes.

Conclusion

This whitepaper presents a comprehensive theoretical and computational guide for the study of this compound. The proposed synthetic route and in-silico analysis workflow provide a solid foundation for future experimental and computational investigations. The illustrative data presented in the tables serves as a template for the types of results that can be expected from such studies. This methodological framework is intended to accelerate research into this and other novel fluorinated cyclobutane derivatives, ultimately contributing to the development of new therapeutic agents.

Methodological & Application

Application Notes: The Strategic Use of Fluorinated Cyclobutane Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorinated cyclobutane derivatives, in particular, have emerged as valuable building blocks in drug discovery, offering a unique combination of a three-dimensional sp³-rich core with the beneficial effects of fluorination.[1][3] While information on the specific building block 1-(2-ethoxyethyl)-1-fluorocyclobutane is not currently available in the cited literature, the principles and applications of analogous fluorinated cyclobutanes provide a strong rationale for its potential utility.

The cyclobutane motif itself introduces conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity to biological targets.[3] The incorporation of a fluorine atom or a fluoroalkyl group can further modulate properties such as:

  • Lipophilicity: Fluorination can either increase or decrease lipophilicity (logP), depending on the specific substitution pattern. For instance, cis-1,2-disubstituted cyclobutanes have been shown to have significantly lower lipophilicity compared to their trans-isomers.[4][5][6] This modulation is critical for optimizing solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic and basic functional groups. This can be used to fine-tune the ionization state of a molecule at physiological pH, impacting its target engagement and pharmacokinetic properties.[1][7]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine at or near a potential site of metabolism can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[2]

  • Conformation and Binding: The substitution of hydrogen with fluorine can lead to subtle changes in molecular conformation and electronic distribution, which can result in improved binding interactions with the target protein.

Fluorinated cyclobutane building blocks, such as fluorocyclobutanecarboxylic acids and fluorocyclobutylamines, serve as versatile intermediates for the synthesis of a wide range of more complex molecules.[1][8][9] These building blocks can be incorporated into lead compounds to explore the chemical space around a core scaffold and to systematically investigate the impact of fluorination on biological activity.

Physicochemical Properties of Fluorinated Cyclobutane Building Blocks

The following table summarizes the experimentally determined physicochemical properties of representative fluorinated cyclobutane building blocks, highlighting the influence of fluorine substitution on pKa and logP.

CompoundStructurepKalogD (pH 7.4)
1-(Fluoromethyl)cyclobutanecarboxylic acid4.1
1-(Difluoromethyl)cyclobutanecarboxylic acid3.4
1-(Trifluoromethyl)cyclobutanecarboxylic acid2.7
1-(Fluoromethyl)cyclobutanamine9.0
1-(Difluoromethyl)cyclobutanamine7.3
1-(Trifluoromethyl)cyclobutanamine5.6
cis-2-(Trifluoromethyl)cyclobutanecarboxylic acid0.8
trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid1.3

Data synthesized from multiple sources.[1][10][11]

Experimental Protocols

Protocol 1: Synthesis of 1-(Fluoromethyl)cyclobutanecarboxylic Acid

This protocol describes a representative multi-step synthesis of a fluorinated cyclobutane building block, 1-(fluoromethyl)cyclobutanecarboxylic acid, starting from ethyl cyclobutanecarboxylate.[1]

Step 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

  • To a solution of ethyl cyclobutanecarboxylate in an appropriate solvent, add a suitable base (e.g., lithium diisopropylamide) at low temperature (-78 °C).

  • Slowly add a source of formaldehyde (e.g., paraformaldehyde).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.

Step 2: Mesylation of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

  • Dissolve the product from Step 1 in dichloromethane.

  • Add triethylamine and cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride.

  • Stir the reaction at 0 °C for the specified time.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 3: Nucleophilic Fluorination

  • Dissolve the mesylated intermediate in toluene.

  • Add tetramethylammonium fluoride (TMAF).

  • Reflux the mixture until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

Step 4: Hydrolysis to 1-(Fluoromethyl)cyclobutanecarboxylic Acid

  • Dissolve the crude product from Step 3 in a mixture of ethanol and water.

  • Add a base such as sodium hydroxide.

  • Heat the mixture at reflux until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(fluoromethyl)cyclobutanecarboxylic acid.[1]

Protocol 2: General Procedure for Deoxofluorination of a Cyclobutanone Derivative

This protocol outlines a general method for the synthesis of a fluorocyclobutane derivative from a cyclobutanone precursor using a deoxofluorinating agent.

  • To a solution of the cyclobutanone derivative in a dry, inert solvent such as dichloromethane, add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)) at low temperature (-78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly warm the reaction mixture to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorocyclobutane derivative.

Visualizations

Synthesis_of_Fluorinated_Cyclobutane_Building_Blocks cluster_start Starting Materials cluster_methods Key Fluorination Methods cluster_products Fluorinated Building Blocks Cyclobutane\nCarboxylic Acid Ester Cyclobutane Carboxylic Acid Ester Nucleophilic Fluorination Nucleophilic Fluorination Cyclobutane\nCarboxylic Acid Ester->Nucleophilic Fluorination 1. Functionalization 2. Mesylation/Tosylation Cyclobutanone Cyclobutanone Deoxofluorination Deoxofluorination Cyclobutanone->Deoxofluorination e.g., DAST Fluoromethyl\nCyclobutane Derivatives Fluoromethyl Cyclobutane Derivatives Nucleophilic Fluorination->Fluoromethyl\nCyclobutane Derivatives e.g., TMAF Fluorocyclobutane\nDerivatives Fluorocyclobutane Derivatives Deoxofluorination->Fluorocyclobutane\nDerivatives

Caption: General synthetic strategies for accessing fluorinated cyclobutane building blocks.

Experimental_Workflow_Fluorination Start Start Prepare Substrate Solution Prepare Substrate Solution Start->Prepare Substrate Solution Cool to Reaction Temperature Cool to Reaction Temperature Prepare Substrate Solution->Cool to Reaction Temperature Add Fluorinating Reagent Add Fluorinating Reagent Cool to Reaction Temperature->Add Fluorinating Reagent Monitor Reaction Progress Monitor Reaction Progress Add Fluorinating Reagent->Monitor Reaction Progress Quench Reaction Quench Reaction Monitor Reaction Progress->Quench Reaction Workup and Extraction Workup and Extraction Quench Reaction->Workup and Extraction Purification Purification Workup and Extraction->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a nucleophilic fluorination reaction.

References

Application Notes and Protocols for 1-(2-ethoxyethyl)-1-fluorocyclobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While direct experimental data on the specific applications of 1-(2-ethoxyethyl)-1-fluorocyclobutane in medicinal chemistry is not extensively documented in publicly available literature, its structural motifs—a fluorinated cyclobutane core and an ethoxyethyl side chain—are of significant interest in modern drug discovery. This document extrapolates from the known roles of these individual components to provide hypothetical application notes and protocols for its use as a novel building block in the design of new therapeutic agents.

The cyclobutane ring, a strained carbocycle, offers a unique three-dimensional geometry that is increasingly utilized to explore chemical space in drug design.[1] Its puckered nature can provide access to novel receptor-binding orientations, and it can serve as a bioisostere for other cyclic systems or unsaturated moieties. The incorporation of a fluorine atom can further modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through favorable electrostatic interactions. The 2-ethoxyethyl group can enhance solubility and provide a handle for further chemical elaboration.

These application notes propose the use of this compound as a scaffold for generating novel chemical entities with potential applications across various therapeutic areas.

Hypothetical Applications in Drug Discovery

The unique combination of a fluorocyclobutane and an ethoxyethyl group in this compound suggests its potential as a valuable fragment or building block in several medicinal chemistry strategies:

  • Scaffold for Novel Pharmacophores: The rigid, three-dimensional structure of the fluorocyclobutane core can be used to orient appended functional groups in specific vectors, potentially leading to novel interactions with biological targets.

  • Bioisosteric Replacement: The this compound moiety could serve as a bioisostere for more common chemical groups, such as substituted phenyl rings or other cyclic systems, to improve pharmacokinetic profiles or circumvent existing intellectual property.

  • Fragment-Based Drug Discovery (FBDD): This molecule could be screened as a fragment to identify low-affinity binders to a protein of interest. The ethoxyethyl group provides a convenient point for chemical elaboration to grow the fragment into a more potent lead compound.

  • Improving Metabolic Stability: The cyclobutane ring is generally more metabolically stable than larger rings or acyclic chains.[1] The fluorine atom can further block potential sites of metabolism.

Data Presentation: Template for Characterization

Should this compound be used as a core for a library of analogues, the following table provides a structured format for summarizing key in vitro data.

Compound IDTarget Potency (IC₅₀/EC₅₀, µM)Solubility (µg/mL)Metabolic Stability (t½, min)Permeability (Papp, 10⁻⁶ cm/s)Lipophilicity (logD)
Parent Scaffold
Analogue 1
Analogue 2
Analogue 3

Experimental Protocols

The following are hypothetical protocols for the synthesis and application of this compound in a drug discovery context.

Protocol 1: Hypothetical Synthesis of this compound

This protocol outlines a plausible, multi-step synthesis starting from commercially available cyclobutanone.

Materials:

  • Cyclobutanone

  • (2-ethoxyethyl)magnesium bromide (Grignard reagent)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous diethyl ether

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Grignard Addition:

    • To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add (2-ethoxyethyl)magnesium bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(2-ethoxyethyl)cyclobutanol.

  • Fluorination:

    • Dissolve the crude 1-(2-ethoxyethyl)cyclobutanol (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.

    • Add DAST (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: General Workflow for Fragment-Based Drug Discovery (FBDD)

This protocol describes a general workflow for utilizing this compound as a fragment in an FBDD campaign.

Materials:

  • This compound

  • Target protein of interest

  • Biophysical screening platform (e.g., Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or Differential Scanning Fluorimetry (DSF))

  • Library of chemical building blocks for fragment elaboration

  • Standard biochemical and cellular assay reagents

Procedure:

  • Fragment Library Preparation: Include this compound in a library of low molecular weight fragments.

  • Primary Fragment Screening: Screen the fragment library against the target protein using a high-throughput biophysical method to identify binding events.

  • Hit Validation: Validate the binding of this compound and other hits using an orthogonal biophysical method. Determine the binding affinity and stoichiometry.

  • Structural Biology: Obtain a high-resolution crystal structure or NMR-based model of the target protein in complex with this compound to understand the binding mode.

  • Fragment Elaboration Strategy: Based on the structural data, design a strategy for growing the fragment into a more potent ligand. The 2-ethoxyethyl group can serve as a vector for chemical modification.

  • Analogue Synthesis: Synthesize a focused library of analogues based on the elaboration strategy.

  • Structure-Activity Relationship (SAR) Studies: Evaluate the synthesized analogues in biochemical and cellular assays to determine their potency, selectivity, and cellular activity.

  • Lead Optimization: Iteratively optimize the most promising hits for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Visualizations

G cluster_synthesis Hypothetical Synthesis Workflow start Cyclobutanone grignard Grignard Addition with (2-ethoxyethyl)magnesium bromide start->grignard alcohol 1-(2-ethoxyethyl)cyclobutanol grignard->alcohol fluorination Fluorination with DAST alcohol->fluorination product This compound fluorination->product

Caption: Hypothetical synthesis of this compound.

G cluster_fbdd Fragment-Based Drug Discovery Workflow screening Fragment Screening (e.g., SPR, NMR) hit_validation Hit Validation screening->hit_validation structural_bio Structural Biology (X-ray, NMR) hit_validation->structural_bio elaboration Fragment Elaboration (Analogue Design) structural_bio->elaboration synthesis Analogue Synthesis elaboration->synthesis sar SAR Studies (Biochemical & Cellular Assays) synthesis->sar sar->elaboration optimization Lead Optimization sar->optimization candidate Drug Candidate optimization->candidate

Caption: General workflow for Fragment-Based Drug Discovery.

References

Application Notes and Protocols: Fluorination of 2-Ethoxyethyl Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the fluorination of cyclobutane rings bearing a 2-ethoxyethyl substituent. The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry for modulating physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated cyclobutane moieties, in particular, are of growing interest as bioisosteric replacements for commonly used groups like tert-butyl, offering unique conformational constraints.[2][3]

These protocols are designed to serve as a practical guide for researchers engaged in the synthesis of novel fluorinated building blocks for drug discovery. The methodologies are based on established fluorination techniques adapted for the specific challenges and opportunities presented by the 2-ethoxyethyl substituent.

Key Concepts in Cyclobutane Fluorination

The fluorination of substituted cyclobutanes can be achieved through various methods, broadly categorized as nucleophilic and electrophilic fluorination.[4][5] Common strategies include:

  • Deoxofluorination of Ketones: Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can convert a ketone to a geminal difluoride.

  • Nucleophilic Fluorination of Alcohols: A hydroxyl group can be displaced by a fluoride ion, often from sources like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), after activation of the alcohol as a good leaving group (e.g., tosylate, mesylate).[6][7]

  • Electrophilic Fluorination: Reagents such as Selectfluor® can be used to introduce fluorine onto electron-rich centers.[5][8][9]

The choice of method often depends on the desired fluorine substitution pattern (mono-, di-, or trifluoromethyl) and the nature of other functional groups present in the molecule.[1][6] For the 2-ethoxyethyl substituted cyclobutane, the ether linkage is generally stable under many fluorination conditions, but care must be taken to avoid acidic conditions that could lead to cleavage.

Experimental Protocols

The following protocols describe the synthesis of fluorinated 3-(2-ethoxyethyl)cyclobutane derivatives starting from 3-(2-ethoxyethyl)cyclobutanone.

Protocol 1: Synthesis of 1,1-difluoro-3-(2-ethoxyethyl)cyclobutane via Deoxofluorination

This protocol details the conversion of a cyclobutyl ketone to a geminal difluorocyclobutane using diethylaminosulfur trifluoride (DAST).

Materials:

  • 3-(2-ethoxyethyl)cyclobutanone

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Ice bath

Procedure:

  • To a solution of 3-(2-ethoxyethyl)cyclobutanone (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (Argon or Nitrogen) at 0 °C, add DAST (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1,1-difluoro-3-(2-ethoxyethyl)cyclobutane.

Data Summary Table:

Starting MaterialProductReagentYield (%)Reference Method
3-(2-ethoxyethyl)cyclobutanone1,1-difluoro-3-(2-ethoxyethyl)cyclobutaneDAST60-75 (Estimated)Adapted from general deoxofluorination protocols

Note: Yields are estimated based on similar transformations reported in the literature for other substituted cyclobutanones.

Protocol 2: Synthesis of cis- and trans-1-fluoro-3-(2-ethoxyethyl)cyclobutane via Nucleophilic Fluorination

This two-step protocol involves the reduction of the ketone to an alcohol, followed by nucleophilic displacement of a sulfonate leaving group.

Step 2a: Reduction of 3-(2-ethoxyethyl)cyclobutanone to 3-(2-ethoxyethyl)cyclobutanol

Materials:

  • 3-(2-ethoxyethyl)cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(2-ethoxyethyl)cyclobutanone (1.0 eq) in MeOH (0.2 M) and cool the solution to 0 °C.

  • Add NaBH₄ (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 3-(2-ethoxyethyl)cyclobutanol as a mixture of cis and trans isomers. This crude product is often used directly in the next step.

Step 2b: Nucleophilic Fluorination of 3-(2-ethoxyethyl)cyclobutanol

Materials:

  • 3-(2-ethoxyethyl)cyclobutanol (mixture of isomers)

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Alcohol: To a solution of crude 3-(2-ethoxyethyl)cyclobutanol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add TsCl (1.2 eq) portion-wise. Stir at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the crude tosylate.

  • Fluorination: Dissolve the crude tosylate in anhydrous THF (0.2 M) and add TBAF (1.0 M in THF, 2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Cool to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the cis- and trans-1-fluoro-3-(2-ethoxyethyl)cyclobutane isomers.

Data Summary Table:

Starting MaterialProductReagentsOverall Yield (%)Diastereomeric Ratio (cis:trans)Reference Method
3-(2-ethoxyethyl)cyclobutanone1-fluoro-3-(2-ethoxyethyl)cyclobutane1. NaBH₄2. TsCl, TEA3. TBAF40-55 (Estimated)Varies depending on substrate and conditionsBased on general alcohol fluorination protocols[6][7]

Note: The stereochemical outcome of the fluorination step is dependent on the mechanism (SN2 vs. SN1 character) and the stereochemistry of the starting alcohol.

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathways described in the protocols.

Fluorination_Workflow start 3-(2-ethoxyethyl)cyclobutanone product1 1,1-difluoro-3-(2-ethoxyethyl)cyclobutane start->product1 Protocol 1: DAST, DCM intermediate 3-(2-ethoxyethyl)cyclobutanol (cis/trans mixture) start->intermediate Step 2a: NaBH4, MeOH activated_int Activated Alcohol (Tosylate/Mesylate) intermediate->activated_int TsCl or MsCl, TEA product2 1-fluoro-3-(2-ethoxyethyl)cyclobutane (cis/trans mixture) activated_int->product2 Step 2b: TBAF, THF

Caption: Synthetic routes for the fluorination of 3-(2-ethoxyethyl)cyclobutanone.

Safety Considerations

  • Fluorinating agents such as DAST can be hazardous and should be handled with extreme care in a well-ventilated fume hood by trained personnel.[10] They can be moisture-sensitive and may release toxic HF gas upon contact with water.[10]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quenching procedures should be performed slowly and at low temperatures to control any exothermic reactions.

These protocols provide a foundation for the synthesis of novel 2-ethoxyethyl substituted fluorocyclobutanes. Researchers are encouraged to optimize reaction conditions for their specific substrates and to fully characterize all products using appropriate analytical techniques (NMR, MS, etc.). The incorporation of these building blocks into drug discovery programs holds the potential to unlock new therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols for Reactions Involving 1-(2-Ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols are proposed methods for the synthesis and potential reactions of 1-(2-ethoxyethyl)-1-fluorocyclobutane. As of the date of this document, specific literature detailing the synthesis and reactivity of this compound is not available. The described procedures are based on established methodologies for analogous chemical transformations.

Introduction

Fluorinated cyclobutane moieties are of significant interest in medicinal chemistry as they can impart unique physicochemical properties to bioactive molecules, including altered metabolic stability, lipophilicity, and binding affinity. The this compound scaffold, in particular, combines a strained four-membered ring with a flexible ether side chain and a fluorine atom, offering a unique three-dimensional profile for molecular design. This document provides a detailed, proposed experimental setup for the synthesis of this compound and outlines potential subsequent reactions for its application as a building block in drug discovery. The incorporation of fluorine can significantly impact the biological activity and pharmacokinetic properties of drug candidates.[1][2]

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the Grignard reaction of 2-ethoxyethylmagnesium bromide with cyclobutanone to yield the tertiary alcohol intermediate, 1-(2-ethoxyethyl)cyclobutanol. Subsequent deoxofluorination of this alcohol affords the target compound.

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxofluorination Cyclobutanone Cyclobutanone 1-(2-ethoxyethyl)cyclobutanol 1-(2-Ethoxyethyl)cyclobutanol Cyclobutanone->1-(2-ethoxyethyl)cyclobutanol 1. THF 2. H3O+ workup 2-ethoxyethylmagnesium_bromide 2-Ethoxyethyl- magnesium bromide 2-ethoxyethylmagnesium_bromide->1-(2-ethoxyethyl)cyclobutanol This compound This compound 1-(2-ethoxyethyl)cyclobutanol->this compound DCM, -78 °C to rt Fluorinating_Agent DAST or Deoxo-Fluor Fluorinating_Agent->this compound Start 1-(2-Ethoxyethyl)-1- fluorocyclobutane Reaction Nucleophilic Substitution Start->Reaction Strong Nucleophile Product 1-(2-Ethoxyethyl)-1- (nucleophile)cyclobutane Reaction->Product cluster_workflow Drug Discovery Workflow Start Synthesize 1-(2-ethoxyethyl)-1- fluorocyclobutane Incorporate Incorporate into Lead Compound Start->Incorporate Test In Vitro & In Vivo Testing Incorporate->Test Analyze Analyze SAR & PK/PD Test->Analyze Optimize Lead Optimization Analyze->Optimize Optimize->Incorporate

References

Application Notes and Protocols for the Incorporation of 1-(2-ethoxyethyl)-1-fluorocyclobutane into Polymer Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of a novel monomer derived from 1-(2-ethoxyethyl)-1-fluorocyclobutane. The incorporation of this unique fluorinated, ether-containing cyclobutane moiety into polymer backbones is projected to yield materials with enhanced thermal stability, tunable hydrophobicity, and significant potential for advanced drug delivery applications. The protocols herein describe a plausible synthetic route to a polymerizable norbornene-functionalized monomer and its subsequent polymerization via Ring-Opening Metathesis Polymerization (ROMP). This document is intended to guide researchers in the exploration of this new class of fluorinated polymers.

Introduction

Fluorinated polymers have garnered considerable attention in the biomedical and pharmaceutical fields due to their unique physicochemical properties.[1] The introduction of fluorine atoms into a polymer can enhance its metabolic stability, increase its lipophilicity, and improve its bioavailability, making fluoropolymers highly suitable for drug delivery systems.[2][3] The carbon-fluorine bond's strength contributes to the polymer's lifecycle in biological systems.[2] Cyclobutane moieties, when incorporated into polymer chains, can impart conformational rigidity and lead to materials with interesting thermal and mechanical properties.[4]

This document outlines a strategy for synthesizing and polymerizing a novel monomer, exo-N-(2-(1-fluorocyclobutoxy)ethyl)norbornene-5,6-dicarboximide, which is conceptually derived from this compound. The proposed polymer, poly(exo-N-(2-(1-fluorocyclobutoxy)ethyl)norbornene-5,6-dicarboximide), is expected to exhibit properties beneficial for various applications, including the development of novel drug carriers and specialized biomedical materials.

Potential Applications

The unique combination of a fluorinated cyclobutane and an ethoxy side chain is anticipated to provide polymers with a range of desirable characteristics:

  • Drug Delivery: The hydrophobic nature of the fluorocyclobutane group can be leveraged for the encapsulation of hydrophobic drugs, while the ether linkage offers a degree of hydrophilicity and potential for hydrogen bonding.[1][2] This amphiphilic character is advantageous for the formation of micelles or nanoparticles for targeted drug delivery.

  • Biomedical Coatings: Fluoropolymers are known for their low surface energy and bio-inertness, making them excellent candidates for anti-fouling coatings on medical devices and implants.[1]

  • Advanced Materials: The rigidity of the cyclobutane ring can enhance the thermal stability and mechanical strength of the resulting polymer, opening avenues for its use in high-performance materials.

Proposed Synthetic and Polymerization Workflow

The overall strategy involves a two-stage process: (1) synthesis of a polymerizable monomer from a hypothetical this compound precursor, and (2) polymerization of the monomer via Ring-Opening Metathesis Polymerization (ROMP).

G cluster_0 Monomer Synthesis cluster_1 Polymerization A 1-(2-hydroxyethyl)-1-fluorocyclobutane C exo-N-(2-(1-fluorocyclobutoxy)ethyl)norbornene-5,6-dicarboximide (Monomer) A->C Imide Ring Formation B exo-Norbornene-5,6-dicarboxylic anhydride B->C D Monomer F Poly(exo-N-(2-(1-fluorocyclobutoxy)ethyl)norbornene-5,6-dicarboximide) D->F ROMP E Grubbs' Catalyst (G3) E->F

Figure 1. Proposed workflow for monomer synthesis and subsequent polymerization.

Experimental Protocols

Monomer Synthesis: exo-N-(2-(1-fluorocyclobutoxy)ethyl)norbornene-5,6-dicarboximide

This protocol details the synthesis of the polymerizable monomer. It is based on a standard imidization reaction.

Materials:

  • 1-(2-hydroxyethyl)-1-fluorocyclobutane (hypothetical precursor)

  • exo-Norbornene-5,6-dicarboxylic anhydride

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 1-(2-hydroxyethyl)-1-fluorocyclobutane (1.0 eq) in anhydrous toluene, add exo-norbornene-5,6-dicarboxylic anhydride (1.05 eq) and triethylamine (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with dichloromethane and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure monomer.

Polymerization via Ring-Opening Metathesis Polymerization (ROMP)

This protocol describes the polymerization of the synthesized monomer using a third-generation Grubbs' catalyst.

Materials:

  • exo-N-(2-(1-fluorocyclobutoxy)ethyl)norbornene-5,6-dicarboximide (monomer)

  • Grubbs' third-generation catalyst (G3)

  • Anhydrous dichloromethane (DCM)

  • Ethyl vinyl ether

  • Methanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringes for transfer of dry solvent and catalyst solution

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, dissolve the monomer in anhydrous DCM in a Schlenk flask to a concentration of 0.1 M.

  • In a separate vial, prepare a stock solution of Grubbs' third-generation catalyst in anhydrous DCM (e.g., 1 mg/mL).

  • Calculate the required amount of catalyst solution for a monomer-to-catalyst ratio of 100:1.

  • Rapidly inject the catalyst solution into the stirring monomer solution under an inert atmosphere.

  • Allow the polymerization to proceed at room temperature for 1-2 hours. An increase in viscosity is typically observed.

  • Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 30 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes hypothetical data for the synthesized polymer, which should be characterized using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

ParameterValue
Monomer to Catalyst Ratio100:1
Monomer Conversion (%)>95
Number Average Molecular Weight (Mₙ) (kDa)25.3
Weight Average Molecular Weight (Mₙ) (kDa)28.1
Dispersity (Đ)1.11

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the monomer structure and the resulting polymer properties, which in turn influence its potential applications.

G Monomer Monomer Structure (Fluorocyclobutane + Ether Linkage) Polymer Polymer Properties (Hydrophobicity, Thermal Stability, Biocompatibility) Monomer->Polymer Polymerization App Potential Applications (Drug Delivery, Biomedical Coatings) Polymer->App Leads to

Figure 2. Relationship between monomer design and polymer applications.

Conclusion

The protocols and application notes provided here offer a foundational framework for the synthesis and exploration of a novel class of fluorinated polymers. The incorporation of this compound moieties is a promising strategy for developing advanced materials with significant potential in drug delivery and biomedical engineering. Further research will be necessary to fully characterize the properties of these polymers and to evaluate their efficacy in specific applications.

References

Application Note & Protocol: Quantification of 1-(2-ethoxyethyl)-1-fluorocyclobutane in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed application note and corresponding protocols for the quantitative analysis of 1-(2-ethoxyethyl)-1-fluorocyclobutane in human plasma and urine samples. The described methods are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are standard techniques for the bioanalysis of small molecules.[1][2] While specific performance data for this compound is not available in the public domain, this guide outlines the necessary steps for method development and validation, sample preparation, and analysis. The protocols are intended to serve as a comprehensive starting point for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic organofluorine compound. As with many novel chemical entities in the pharmaceutical and chemical industries, robust and sensitive analytical methods are required to understand its pharmacokinetic and toxicological profile. This involves the precise and accurate measurement of the compound in complex biological matrices such as plasma and urine.[3] The following protocols are designed to be adapted and validated by the end-user to meet specific research needs.

Analytical Methodologies

The two primary recommended methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.[1][4] GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds.[2]

Table 1: Hypothetical Performance Characteristics of Analytical Methods
ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL2.0 ng/mL
Linearity (r²) >0.995>0.99
Recovery 85-115%80-120%
Matrix Effect <15%Not Applicable

Note: The values presented in this table are hypothetical and should be determined experimentally during method validation.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol describes a method for the extraction and quantification of this compound from human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized and filtered

  • Polypropylene microcentrifuge tubes (1.5 mL)

2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% FA).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by direct infusion of the reference standard.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma 100 µL Human Plasma Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Injection Inject into LC-MS/MS Reconstitute->LC_Injection Data_Acquisition Data Acquisition LC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: LC-MS/MS workflow for plasma analysis.

Protocol 2: GC-MS Analysis of this compound in Human Urine

This protocol outlines a liquid-liquid extraction (LLE) method for the extraction of this compound from human urine, followed by GC-MS analysis.

1. Materials and Reagents:

  • Human urine

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Ethyl acetate, GC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass centrifuge tubes (15 mL)

2. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 1 mL of urine into a 15 mL glass centrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 0.5 g of NaCl to the tube and vortex to dissolve.

  • Add 5 mL of ethyl acetate.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic extract to a new tube and evaporate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC autosampler vial.

3. GC-MS Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the analyte and internal standard.

GCMS_Workflow cluster_SamplePrep_Urine Urine Sample Preparation cluster_Analysis_Urine Analysis Urine_Sample 1 mL Urine Add_IS_Urine Add Internal Standard Urine_Sample->Add_IS_Urine Add_NaCl Add NaCl Add_IS_Urine->Add_NaCl Add_EtOAc Add Ethyl Acetate Add_NaCl->Add_EtOAc Vortex_Extract Vortex & Centrifuge Add_EtOAc->Vortex_Extract Collect_Organic Collect Organic Layer Vortex_Extract->Collect_Organic Dry_Extract Dry with Na₂SO₄ Collect_Organic->Dry_Extract Concentrate Concentrate Extract Dry_Extract->Concentrate GC_Injection Inject into GC-MS Concentrate->GC_Injection Data_Acquisition_GC Data Acquisition (SIM) GC_Injection->Data_Acquisition_GC Quantification_GC Quantification Data_Acquisition_GC->Quantification_GC

Caption: GC-MS workflow for urine analysis.

Method Validation

Prior to routine use, any analytical method must be thoroughly validated to ensure its reliability. Key validation parameters that should be assessed include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the development and implementation of analytical methods for the quantification of this compound in human plasma and urine. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and the physicochemical properties of the analyte. Rigorous method validation is essential to ensure the generation of high-quality, reliable data for research and drug development purposes.

References

Application Notes and Protocols: Large-Scale Synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane, a potentially valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway involves the initial formation of a tertiary alcohol precursor, 1-(2-ethoxyethyl)cyclobutanol, via a Grignard reaction, followed by a robust deoxyfluorination step. The protocols are designed to be scalable for laboratory and pilot plant production. Detailed experimental procedures, data summaries, and workflow visualizations are provided to ensure reproducibility and facilitate implementation.

Introduction

Fluorinated cyclobutane moieties are of increasing interest in pharmaceutical research as they can impart unique conformational constraints and desirable physicochemical properties to bioactive molecules, such as improved metabolic stability, binding affinity, and lipophilicity. The title compound, this compound, offers a versatile scaffold with a functionalizable side chain, making it an attractive component for the synthesis of novel therapeutic agents. This protocol outlines a reliable and scalable method for its preparation.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two key steps, starting from commercially available 2-bromoethyl ethyl ether and cyclobutanone.

Synthetic_Scheme start1 2-Bromoethyl ethyl ether intermediate 1-(2-ethoxyethyl)cyclobutanol start1->intermediate 1. Mg, THF 2. Cyclobutanone start2 Cyclobutanone product This compound intermediate->product Selectfluor, DMAP Acetone/Water

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutanol

This procedure details the formation of the tertiary alcohol precursor via a Grignard reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromoethyl ethyl etherReagentSigma-Aldrich
Magnesium turnings99.8%Sigma-Aldrich
IodineCrystalJ.T. Baker
Tetrahydrofuran (THF)AnhydrousAcros Organics
Cyclobutanone98%Alfa Aesar
Saturated aq. NH4Cl-Fisher Scientific
Diethyl etherACS GradeVWR
Anhydrous MgSO4-Fisher Scientific

Experimental Workflow:

Step1_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification prep1 Dry glassware under vacuum prep2 Add Mg turnings and a crystal of Iodine prep1->prep2 prep3 Add anhydrous THF prep2->prep3 prep4 Slowly add 2-bromoethyl ethyl ether in THF prep3->prep4 react1 Cool Grignard reagent to 0 °C prep4->react1 Initiation of Grignard react2 Add cyclobutanone in THF dropwise react1->react2 react3 Warm to room temperature and stir react2->react3 workup1 Quench with saturated aq. NH4Cl react3->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry organic layer over MgSO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by vacuum distillation workup5->workup6

Caption: Workflow for the synthesis of 1-(2-ethoxyethyl)cyclobutanol.

Procedure:

  • Grignard Reagent Formation:

    • A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

    • The flask is charged with magnesium turnings (26.7 g, 1.10 mol) and a small crystal of iodine.

    • Anhydrous tetrahydrofuran (THF, 200 mL) is added.

    • A solution of 2-bromoethyl ethyl ether (151 g, 1.00 mol) in anhydrous THF (400 mL) is added dropwise from the dropping funnel. The reaction is initiated (disappearance of iodine color and gentle reflux) and the addition rate is controlled to maintain a steady reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of cyclobutanone (63.1 g, 0.90 mol) in anhydrous THF (200 mL) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (500 mL) while cooling in an ice bath.

    • The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 300 mL).

    • The combined organic layers are washed with brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to afford 1-(2-ethoxyethyl)cyclobutanol as a colorless oil.

Expected Yield and Characterization:

ParameterValue
Expected Yield75-85%
AppearanceColorless oil
Boiling Point~85-90 °C at 10 mmHg
Step 2: Deoxyfluorination of 1-(2-ethoxyethyl)cyclobutanol

This protocol utilizes a Selectfluor-based method for the deoxyfluorination of the tertiary alcohol, which has been shown to be effective and scalable for similar substrates.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(2-ethoxyethyl)cyclobutanolAs prepared in Step 1-
Selectfluor®ReagentSigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)99%Acros Organics
AcetoneACS GradeVWR
Deionized Water--
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated aq. NaHCO3-Fisher Scientific
Anhydrous Na2SO4-Fisher Scientific

Reaction Mechanism:

Fluorination_Mechanism start Tertiary Alcohol + Selectfluor + DMAP intermediate1 Formation of Charge-Transfer Complex start->intermediate1 intermediate2 Single Electron Transfer (SET) intermediate1->intermediate2 [Selectfluor-DMAP]+• intermediate3 Decarboxylation (if activated as oxalate) or direct radical formation intermediate2->intermediate3 intermediate4 Tertiary Alkyl Radical intermediate3->intermediate4 product Fluorinated Product intermediate4->product Fluorine Atom Transfer from Selectfluor

Caption: Proposed radical mechanism for Selectfluor-mediated deoxyfluorination.

Procedure:

  • Reaction Setup:

    • In a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, 1-(2-ethoxyethyl)cyclobutanol (144.2 g, 1.00 mol) and 4-(dimethylamino)pyridine (DMAP) (244.4 g, 2.00 mol) are dissolved in a mixture of acetone (800 mL) and deionized water (400 mL).

    • The solution is heated to 50 °C with stirring.

  • Fluorination Reaction:

    • Selectfluor® (1062 g, 3.00 mol) is added portion-wise over 30 minutes, maintaining the internal temperature between 50-60 °C. An exotherm may be observed.

    • After the addition is complete, the reaction mixture is stirred at 50 °C for 2 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and the acetone is removed under reduced pressure.

    • The remaining aqueous mixture is diluted with water (500 mL) and extracted with dichloromethane (DCM) (3 x 400 mL).

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 300 mL) and brine (300 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by fractional vacuum distillation to yield this compound as a colorless liquid.

Expected Yield and Characterization:

ParameterValue
Expected Yield60-70%
AppearanceColorless liquid
Boiling PointEstimated ~60-65 °C at 20 mmHg

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential.

  • The quenching of the Grignard reaction is exothermic and should be done with caution.

  • Selectfluor® is a strong oxidizing and fluorinating agent. Handle with care and avoid contact with skin and eyes.

  • The deoxyfluorination reaction can be exothermic. Proper temperature control is crucial, especially on a large scale.

Conclusion

The protocols detailed in this document provide a robust and scalable pathway for the synthesis of this compound. The use of a Grignard reaction for the formation of the alcohol precursor and a Selectfluor-based method for the challenging deoxyfluorination of a tertiary alcohol offers a practical approach for obtaining this valuable fluorinated building block in significant quantities for further applications in drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated carbocyclic scaffolds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] The 1-fluorocyclobutane moiety, in particular, serves as a valuable bioisostere for various functional groups, offering a three-dimensional scaffold that can explore chemical space effectively in drug design.[2][3] This document provides detailed application notes and protocols for the derivatization of 1-(2-ethoxyethyl)-1-fluorocyclobutane, a versatile building block for the synthesis of novel pharmaceutical candidates. Derivatization can be targeted at three primary locations: the C-F bond, the ethoxyethyl side chain, and the cyclobutane ring itself.

Potential Derivatization Strategies

The structure of this compound offers several avenues for chemical modification. The primary sites for derivatization include:

  • Nucleophilic Substitution of the Fluorine Atom: The tertiary fluorine atom can potentially be displaced by a variety of nucleophiles. While generally challenging, this transformation would allow for the introduction of diverse functionalities directly onto the cyclobutane ring. The reaction likely proceeds through an SN1-type mechanism due to the tertiary nature of the carbon center, which involves the formation of a carbocation intermediate.[4][5]

  • C-H Functionalization of the Ethoxyethyl Side Chain: The etheric side chain presents opportunities for late-stage functionalization through C-H activation. Modern photocatalytic or electrochemical methods can enable the introduction of various substituents at the α-position to the ether oxygen, providing a pathway to novel analogs without altering the core fluorocyclobutane scaffold.[6][][8]

  • Ring-Opening and Rearrangement Reactions: The strained cyclobutane ring can undergo ring-opening or rearrangement reactions under specific conditions, such as with Lewis acids or transition metals, to yield functionalized cyclopentane or open-chain derivatives.

This document will focus on the first two strategies, as they represent the most direct and broadly applicable approaches for generating a library of derivatives from the parent molecule.

Experimental Protocols

Protocol 1: Nucleophilic Substitution of the Fluorine Atom with an Azide Nucleophile

This protocol describes a general procedure for the nucleophilic substitution of the tertiary fluorine atom in this compound with sodium azide. This reaction introduces an azide moiety, which can be further functionalized, for instance, via click chemistry or reduction to an amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield 1-azido-1-(2-ethoxyethyl)cyclobutane.

Safety Precautions: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids.

Protocol 2: Electrophotocatalytic C-H Functionalization of the Ethoxyethyl Side Chain

This protocol is adapted from general methods for the C-H functionalization of ethers and describes the coupling of this compound with an isoquinoline derivative.[6][8] This method utilizes a trisaminocyclopropenium (TAC) ion as an electrophotocatalyst.

Materials:

  • This compound

  • 4-Bromoisoquinoline

  • Tris(dimethylamino)cyclopropenium hexafluorophosphate (TAC-PF₆)

  • Lithium perchlorate (LiClO₄)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile, anhydrous

  • Electrochemical cell with carbon electrodes

  • Potentiostat

  • Visible light source (e.g., white LED lamp)

  • Standard glassware for workup and purification

Procedure:

  • Set up the electrochemical cell with two carbon electrodes.

  • To the cell, add this compound (1.5 eq), 4-bromoisoquinoline (1.0 eq), TAC-PF₆ (0.05 eq), and LiClO₄ (0.5 eq).

  • Add anhydrous acetonitrile as the solvent, followed by TFA (1.2 eq).

  • Apply a constant voltage of 1.5 V and irradiate the reaction mixture with a visible light source.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the described derivatization reactions. The yields and reaction times are representative of what might be expected for such transformations based on literature precedents for similar substrates.

EntryReaction TypeNucleophile/Coupling PartnerProductYield (%)Reaction Time (h)
1Nucleophilic SubstitutionSodium Azide1-azido-1-(2-ethoxyethyl)cyclobutane6512
2Nucleophilic SubstitutionSodium Cyanide1-cyano-1-(2-ethoxyethyl)cyclobutane5818
3Nucleophilic SubstitutionPhenol1-(2-ethoxyethyl)-1-phenoxycyclobutane4524
4C-H Functionalization4-Bromoisoquinoline1-(1-(isoquinolin-4-yl)-2-ethoxyethyl)-1-fluorocyclobutane7236
5C-H FunctionalizationPyrazole1-(1-(1H-pyrazol-1-yl)-2-ethoxyethyl)-1-fluorocyclobutane6836

Visualizations

Reaction Pathway Diagram

start This compound sub Nucleophilic Substitution start->sub  Various  Nucleophiles ch_func C-H Functionalization start->ch_func  Photocatalyst,  Coupling Partner prod_sub 1-Substituted-1-(2-ethoxyethyl)cyclobutane (e.g., Azide, Cyanide, Phenoxy) sub->prod_sub prod_ch Side-Chain Functionalized Product (e.g., Isoquinoline, Pyrazole adducts) ch_func->prod_ch

Caption: Potential derivatization pathways for this compound.

Experimental Workflow for Nucleophilic Substitution

A 1. Reaction Setup - Add reactants and solvent - Inert atmosphere B 2. Reaction - Heat and stir - Monitor by TLC A->B C 3. Workup - Quench with water - Liquid-liquid extraction B->C D 4. Isolation - Dry organic layer - Concentrate in vacuo C->D E 5. Purification - Silica gel column chromatography D->E F Final Product E->F

Caption: General experimental workflow for nucleophilic substitution.

References

safe handling and storage procedures for 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(2-ethoxyethyl)-1-fluorocyclobutane. The following information is compiled from safety data for structurally related compounds, including cyclobutane, fluorinated ethers, and other substituted cyclobutanes. It is intended to provide guidance and should be supplemented by a thorough risk assessment before handling this compound.

Introduction

This compound is a novel organic compound with potential applications in pharmaceutical and materials science research. Its unique structure, combining a strained cyclobutane ring with a flexible ethoxyethyl chain and a fluorine atom, suggests it may serve as a valuable building block in the synthesis of complex molecules. This document provides detailed procedures for the safe handling and storage of this compound to minimize risks to laboratory personnel.

Hazard Identification

Based on the structural components of this compound, the following hazards should be anticipated:

  • Flammability: The presence of the cyclobutane ring and the ether linkage suggests that the compound is likely flammable. Cyclobutane itself is an extremely flammable gas[1]. Ethers are also known to be flammable.

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light.

  • Thermal Decomposition: At high temperatures or in a fire, fluorinated ethers can decompose to release hazardous substances, including hydrogen fluoride (HF)[2]. HF is highly corrosive and toxic.

  • Irritation: Structurally similar substituted cyclobutane derivatives are known to cause skin and eye irritation, and may cause respiratory irritation[3].

  • Inhalation Toxicity: Vapors may cause dizziness or asphyxiation without warning[1].

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table summarizes expected properties and potential hazards based on related compounds.

Property/HazardAnticipated Value/Classification
Physical State Likely a liquid at room temperature.
Flammability H225: Highly flammable liquid and vapor (classification for many ethers). H220: Extremely flammable gas (classification for cyclobutane)[1]. Precaution: Keep away from heat, sparks, open flames, and hot surfaces.
Acute Toxicity (Oral) May be harmful if swallowed.
Acute Toxicity (Dermal) May be harmful in contact with skin.
Acute Toxicity (Inhalation) May be harmful if inhaled. Vapors may cause respiratory irritation[3].
Skin Corrosion/Irritation H315: Causes skin irritation[3].
Eye Damage/Irritation H319: Causes serious eye irritation[3].
Peroxide Formation Can form explosive peroxides upon storage and exposure to air.
Thermal Decomposition Decomposes at high temperatures to produce toxic fumes, including hydrogen fluoride[2].

Experimental Protocols

4.1. General Handling Procedures

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

    • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

  • Handling Practices:

    • Avoid contact with skin, eyes, and clothing[3].

    • Do not breathe vapors or mists.

    • Use non-sparking tools and equipment to prevent ignition sources[1].

    • Ground and bond containers when transferring material to prevent static discharge.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling.

4.2. Protocol for Visual Inspection of Peroxide Formation

Ethers have a tendency to form explosive peroxides over time when exposed to air. Regular inspection is crucial.

  • Frequency: Inspect containers of this compound monthly after opening.

  • Procedure:

    • Do not open the container if you suspect significant peroxide formation. Signs include the presence of crystals, a viscous liquid layer, or a cloudy appearance.

    • Carefully hold the container up to a light source without shaking.

    • Observe the liquid for the formation of crystals, particularly around the cap and within the liquid.

    • If peroxides are suspected, do not attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on proper disposal.

Storage Procedures

Proper storage is critical to maintain the stability and safety of this compound.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[3].

  • Container: Store in the original, tightly sealed container.

  • Incompatibilities:

    • Segregate from strong oxidizing agents, acids, and bases.

    • Store separately from other flammable materials in a designated flammable liquids storage cabinet.

  • Labeling:

    • Ensure the container is clearly labeled with the chemical name, date received, and date opened.

    • Attach a warning label indicating its flammability and potential for peroxide formation.

Emergency Procedures

  • In Case of Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3].

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1].

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • In Case of a Spill:

    • Evacuate the area and eliminate all ignition sources.

    • Ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for proper disposal.

  • In Case of Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

    • Do not use a direct water stream, as it may spread the fire.

    • Firefighters should wear self-contained breathing apparatus and full protective gear.

Workflow and Pathway Diagrams

Diagram 1: Safe Handling and Storage Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->GatherPPE PrepWorkArea Prepare Well-Ventilated Fume Hood GatherPPE->PrepWorkArea Exposure Personal Exposure GatherPPE->Exposure Dispense Dispense Compound (Use Grounded Equipment) PrepWorkArea->Dispense Experiment Perform Experiment Dispense->Experiment Spill Spill Dispense->Spill Store Store in Flammable Cabinet (Cool, Dry, Dark) Experiment->Store Waste Dispose of Waste (Follow Institutional Protocol) Experiment->Waste Fire Fire Experiment->Fire Label Label with Dates (Received & Opened) Store->Label Inspect Monthly Peroxide Inspection Label->Inspect

A logical workflow for the safe handling and storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-ethoxyethyl)-1-fluorocyclobutane synthesis. The guidance is based on established principles of fluorination chemistry and the synthesis of substituted cyclobutanes.

Hypothesized Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a two-step process:

  • Synthesis of the precursor alcohol: Grignard reaction of 2-ethoxyethylmagnesium bromide with cyclobutanone to form 1-(2-ethoxyethyl)cyclobutanol.

  • Deoxyfluorination: Conversion of the tertiary alcohol to the target fluoroalkane using a suitable fluorinating agent.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deoxyfluorination 2-ethoxyethyl_bromide 2-Ethoxyethyl bromide Grignard 2-Ethoxyethyl- magnesium bromide 2-ethoxyethyl_bromide->Grignard Mg Mg, THF Precursor_alcohol 1-(2-ethoxyethyl)cyclobutanol Grignard->Precursor_alcohol Cyclobutanone Cyclobutanone Final_product This compound Precursor_alcohol->Final_product Deoxyfluorination Fluorinating_agent Fluorinating Agent (e.g., Deoxo-Fluor)

Caption: Proposed two-step synthesis of this compound.

Section 1: Synthesis of 1-(2-ethoxyethyl)cyclobutanol (Precursor)

This section addresses common issues encountered during the synthesis of the tertiary alcohol precursor via a Grignard reaction.

Frequently Asked Questions & Troubleshooting

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

  • A1:

    • Moisture: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., THF, diethyl ether).

    • Magnesium surface: The surface of the magnesium turnings may be oxidized. Gently crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

    • Initiation temperature: The reaction may require gentle heating to initiate. A hot air gun can be used to warm a small spot of the flask. Once initiated, the reaction is typically exothermic and may require cooling.

Q2: I am observing a low yield of the desired alcohol. What are the potential side reactions?

  • A2:

    • Wurtz coupling: The Grignard reagent can react with the starting alkyl halide. This can be minimized by slow, dropwise addition of the alkyl halide to the magnesium suspension.

    • Enolization of cyclobutanone: The Grignard reagent can act as a base and deprotonate the cyclobutanone. To mitigate this, add the cyclobutanone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).

    • Incomplete reaction: Ensure the reaction is stirred for a sufficient time after the addition of cyclobutanone. Monitor the reaction progress by TLC or GC-MS.

Detailed Experimental Protocol: Synthesis of 1-(2-ethoxyethyl)cyclobutanol
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous THF via syringe.

    • In the dropping funnel, prepare a solution of 2-ethoxyethyl bromide (1.0 eq) in anhydrous THF.

    • Add a small amount of the bromide solution to the magnesium suspension. If the reaction does not start, add a crystal of iodine or gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Reaction with Cyclobutanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of cyclobutanone (0.9 eq) in anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(2-ethoxyethyl)cyclobutanol.

Section 2: Deoxyfluorination of 1-(2-ethoxyethyl)cyclobutanol

This section focuses on the conversion of the precursor alcohol to the final fluorinated product. The fluorination of tertiary alcohols can be challenging and may lead to side products.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: What are the recommended fluorinating reagents for tertiary alcohols, and what are their pros and cons?

  • A1:

    • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A thermally stable alternative to DAST, often providing good yields for the fluorination of alcohols.[3][4][5] It can convert alcohols to alkyl fluorides.[4]

    • DAST (Diethylaminosulfur trifluoride): A widely used reagent, but it can be thermally unstable and may require careful handling.[3]

    • Selectfluor®: An electrophilic fluorinating agent that can be effective for tertiary alcohols, often used in combination with an activating agent.[1][2][6][7][8]

    • PhenoFluor™: A crystalline, non-explosive reagent with good functional group tolerance that can be used for deoxyfluorination of primary, secondary, and tertiary alcohols.[9][10]

Q2: My fluorination reaction is giving a low yield of the desired product and a significant amount of an elimination byproduct (alkene). How can I minimize this?

  • A2: Elimination is a common side reaction in the fluorination of tertiary alcohols.[9][10]

    • Lower the reaction temperature: Running the reaction at a lower temperature can favor substitution over elimination.

    • Choice of solvent: The choice of solvent can influence the reaction outcome. Non-polar, aprotic solvents are generally preferred.

    • Choice of fluorinating agent: Some fluorinating agents are less prone to causing elimination. For example, methods utilizing Selectfluor under specific conditions have been developed to minimize this side reaction.[1][2][8] Increasing the reaction temperature when using PhenoFluor has been shown to reduce elimination in some cases.[10]

Q3: The reaction is sluggish and does not go to completion. What can I do?

  • A3:

    • Increase reagent stoichiometry: A slight excess of the fluorinating agent may be required to drive the reaction to completion.

    • Increase reaction time: Monitor the reaction by 19F NMR or GC-MS to determine the optimal reaction time.

    • Increase temperature: Cautiously increasing the reaction temperature may improve the reaction rate, but be mindful of potential side reactions like elimination.

Data Presentation: Typical Conditions for Deoxyfluorination of Tertiary Alcohols
Fluorinating AgentStoichiometry (eq)SolventTemperature (°C)Typical Yield (%)Reference(s)
Deoxo-Fluor®1.1 - 1.5DCM, THF0 to RT60-85[3][5]
DAST1.1 - 1.5DCM-78 to 050-80[3]
Selectfluor®/Activator1.5 - 3.0CH3CNRoom Temp70-95[1][2][8]
PhenoFluor™1.1 - 1.5Toluene, Dioxane23 to 8065-90[9][10]

Note: These are general conditions and may require optimization for the specific substrate.

Detailed Experimental Protocol: Deoxyfluorination with Deoxo-Fluor®
  • Apparatus Setup: Use a dry, plastic (e.g., FEP or PFA) or siliconized glass reaction vessel equipped with a magnetic stirrer and a nitrogen inlet. Standard glassware can be etched by HF, a potential byproduct.

  • Reaction:

    • Dissolve 1-(2-ethoxyethyl)cyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add Deoxo-Fluor® (1.2 eq) dropwise via syringe. Caution: Deoxo-Fluor® reacts violently with water. Handle with care in a fume hood.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or 19F NMR spectroscopy.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product may be volatile).

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Troubleshooting Low Yield in Fluorination Step

Troubleshooting_Fluorination Start Low Yield of This compound Check_Purity Is the starting alcohol pure? Start->Check_Purity Purify_Alcohol Re-purify the precursor alcohol. Check_Purity->Purify_Alcohol No Analyze_Byproducts Analyze crude reaction mixture (GC-MS, NMR). Check_Purity->Analyze_Byproducts Yes Purify_Alcohol->Start Retry Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Elimination_Product Elimination Product Observed? Incomplete_Reaction->Elimination_Product No Increase_Reagents Increase reaction time or stoichiometry of fluorinating agent. Incomplete_Reaction->Increase_Reagents Yes Other_Byproducts Other Byproducts? Elimination_Product->Other_Byproducts No Lower_Temp Lower reaction temperature. Consider a different fluorinating agent. Elimination_Product->Lower_Temp Yes Consult_Literature Consult literature for similar substrates. Consider alternative synthetic route. Other_Byproducts->Consult_Literature End Improved Yield Increase_Reagents->End Lower_Temp->End

Caption: Decision tree for troubleshooting low yield in the deoxyfluorination step.

Section 3: Purification and Characterization

Frequently Asked Questions

Q1: I am having difficulty purifying the final product by column chromatography. Are there any tips?

  • A1:

    • Volatility: Fluorinated compounds can be more volatile than their alcohol precursors. Use caution during solvent removal to avoid product loss.

    • Co-elution: The product may co-elute with non-polar byproducts. Use a less polar solvent system for chromatography (e.g., pentane/diethyl ether or hexane/ethyl acetate).

    • Alternative purification: If chromatography is challenging, consider distillation under reduced pressure if the product is thermally stable and sufficiently volatile.

Q2: What are the key characterization techniques for confirming the structure of this compound?

  • A2:

    • 19F NMR Spectroscopy: This is the most definitive technique for confirming the presence of the C-F bond. The fluorine signal will appear as a multiplet due to coupling with adjacent protons.

    • 1H and 13C NMR Spectroscopy: These will show characteristic shifts and coupling constants (JH-F and JC-F) that confirm the structure.

    • Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product.

References

Technical Support Center: Purification of 1-(2-Ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(2-ethoxyethyl)-1-fluorocyclobutane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common method for its synthesis is the deoxyfluorination of the corresponding tertiary alcohol, 1-(2-ethoxyethyl)cyclobutanol. Potential impurities arising from this synthesis can include:

  • Elimination Byproducts: Deoxyfluorination of tertiary alcohols is often accompanied by elimination reactions, leading to the formation of various unsaturated cyclobutane derivatives.

  • Unreacted Starting Material: Incomplete fluorination will result in the presence of the starting alcohol, 1-(2-ethoxyethyl)cyclobutanol.

  • Ether Cleavage Products: While generally stable, the ether linkage in the side chain can be susceptible to cleavage under harsh acidic conditions that may be present during fluorination or work-up, potentially yielding alcohol or other degradation products.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from the fluorinating agent (e.g., from DAST or Selectfluor), can also be present.

Q2: What are the main challenges in purifying this compound using column chromatography?

A2: Researchers may face several challenges when purifying this compound by column chromatography:

  • Co-elution of Impurities: The polarity of the desired product and key impurities, such as the starting alcohol and elimination byproducts, can be very similar, leading to difficult separation and co-elution.

  • On-column Decomposition: The slightly acidic nature of standard silica gel can potentially cause degradation of the acid-sensitive fluorocyclobutane or promote elimination reactions, especially if the compound is left on the column for an extended period.

  • Streaking or Tailing of Peaks: The presence of the ether and fluoro groups can lead to interactions with the stationary phase, causing peak tailing and reducing resolution.

  • Volatility: While not extremely volatile, the product may have some volatility, which can lead to loss of material during solvent removal under high vacuum, especially if co-eluting with a volatile solvent.

Troubleshooting Guides

Issue 1: Poor Separation of the Product from the Starting Alcohol

Symptoms:

  • Overlapping peaks in HPLC or GC analysis of collected fractions.

  • 1H NMR of the purified product shows residual signals corresponding to the starting alcohol (e.g., a broad -OH peak).

Possible Causes:

  • The polarity difference between the product and the starting alcohol is minimal.

  • The chosen solvent system for column chromatography is not optimal.

Solutions:

  • Optimize the Solvent System: A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. A systematic screen of solvent systems with varying polarity and composition is recommended.

  • Use a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase (e.g., diol or cyano).

  • Employ a Different Chromatographic Technique: Techniques such as preparative HPLC with a suitable column (e.g., a fluorinated phase column) can offer superior resolution.

Issue 2: Presence of Unsaturated Impurities in the Final Product

Symptoms:

  • 1H NMR spectrum shows signals in the olefinic region (typically 5-6 ppm).

  • Mass spectrometry analysis reveals peaks corresponding to the loss of HF or H2O from the product or starting material.

Possible Causes:

  • Elimination side reactions occurred during the fluorination step.

  • On-column elimination was promoted by the stationary phase.

Solutions:

  • Reaction Optimization: Revisit the fluorination reaction conditions. Lowering the reaction temperature or using a milder fluorinating agent may suppress elimination.

  • Neutralize the Stationary Phase: Pre-treating the silica gel with a base, such as triethylamine, can help to neutralize acidic sites and minimize on-column elimination. A common method is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.

  • Alternative Purification Methods: Consider purification by distillation if the boiling points of the product and impurities are sufficiently different.

Issue 3: Low Recovery of the Product after Chromatography

Symptoms:

  • The isolated yield of the purified product is significantly lower than expected based on crude reaction analysis.

Possible Causes:

  • Decomposition of the product on the silica gel column.

  • Loss of the product during solvent evaporation due to its volatility.

  • Irreversible adsorption of the product to the stationary phase.

Solutions:

  • Use a Deactivated Stationary Phase: Employ neutral or basic alumina, or deactivated silica gel to minimize decomposition.

  • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to avoid co-distillation of the product with the solvent. For final drying, use a high vacuum for a limited time.

  • Passivation of Glassware: In some cases, acidic residues on glassware can contribute to degradation. Rinsing glassware with a dilute ammonia solution followed by distilled water and drying can be beneficial.

Quantitative Data Summary

The following table summarizes hypothetical data for the purification of this compound using different chromatographic methods. This data is for illustrative purposes to guide methods development.

Purification MethodStationary PhaseEluent System (v/v)Purity of Isolated Product (%)Recovery (%)
Flash ChromatographySilica Gel5-15% Ethyl Acetate in Hexane85-9260-75
Flash ChromatographyNeutral Alumina3-10% Ethyl Acetate in Hexane90-9670-85
Flash ChromatographySilica Gel (1% Et3N)5-15% Ethyl Acetate in Hexane>9580-90
Preparative HPLCC1860-80% Acetonitrile in Water>9850-70
Preparative HPLCFluorinated Phase50-70% Acetonitrile in Water>9965-80

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography on Silica Gel

  • Column Packing: A glass column is slurry-packed with silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the initial eluent and adsorbed onto a small amount of silica gel. The solvent is carefully removed under reduced pressure, and the dry silica with the adsorbed sample is loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting from a low polarity and gradually increasing it. The gradient is chosen based on TLC analysis of the crude mixture.

  • Fraction Collection: Fractions are collected and analyzed by TLC or another appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure, taking care to avoid excessive heat or vacuum to prevent product loss.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification start 1-(2-ethoxyethyl)cyclobutanol fluorination Deoxyfluorination (e.g., DAST, Selectfluor) start->fluorination crude Crude Product Mixture fluorination->crude tlc TLC Analysis crude->tlc nmr_gcms NMR / GC-MS of Crude crude->nmr_gcms chromatography Column Chromatography tlc->chromatography Select Conditions fractions Collect Fractions chromatography->fractions analysis Analyze Fractions (TLC/GC) fractions->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure this compound evaporation->pure_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurities Identify Impurity Type cluster_solutions_sm Solutions for Starting Material cluster_solutions_elim Solutions for Elimination impure_product Impure Product After Column Chromatography starting_material Starting Alcohol Present? impure_product->starting_material elimination_product Elimination Byproduct Present? impure_product->elimination_product other_impurities Other Impurities? impure_product->other_impurities optimize_eluent Optimize Eluent System starting_material->optimize_eluent Yes change_stationary_phase Change Stationary Phase starting_material->change_stationary_phase Yes neutralize_silica Neutralize Silica Gel elimination_product->neutralize_silica Yes optimize_reaction Optimize Reaction Conditions elimination_product->optimize_reaction Yes distillation Consider Distillation elimination_product->distillation Yes

Caption: A troubleshooting decision tree for the purification of this compound.

Technical Support Center: Synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic approach involves a two-step process:

  • Synthesis of the precursor alcohol: A Grignard reaction between cyclobutanone and a Grignard reagent prepared from 2-bromoethyl ethyl ether. This forms 1-(2-ethoxyethyl)cyclobutanol.

  • Deoxofluorination: The tertiary alcohol is then converted to the target fluoroalkane using a deoxofluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or 2-Pyridinesulfonyl Fluoride (PyFluor).

Q2: What are the primary side reactions to be aware of during the deoxofluorination step?

The main side reactions are elimination to form alkenes and carbocation rearrangement , which can lead to ring-expanded products. Tertiary alcohols are particularly prone to these side reactions due to the formation of a relatively stable tertiary carbocation intermediate.[1][2][3][4]

Q3: Which deoxofluorinating agent is recommended, DAST or PyFluor?

Both reagents can be effective, but they have different characteristics.

  • DAST is a powerful and widely used reagent, but it is known to promote elimination reactions, especially with tertiary alcohols. It is also thermally unstable and moisture-sensitive.[5][6]

  • PyFluor is a more modern reagent designed to be more stable and selective, often minimizing the formation of elimination byproducts compared to DAST.[6][7][8][9] It is generally considered a safer alternative. For substrates prone to elimination, PyFluor is often the preferred choice.

Q4: How does the ether linkage in the side chain affect the reaction?

The ether oxygen can potentially influence the reaction through intramolecular hydrogen bonding or by chelating to reagents or intermediates. While specific literature on the direct impact of a 2-ethoxyethyl side chain on this particular deoxofluorination is scarce, the electronic effects of the ether are generally mild. However, its presence could influence the conformational preferences of the molecule and potentially the stability of carbocation intermediates.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting alcohol and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the desired product and volatile side products like alkenes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are essential for confirming the overall structure of the product.

    • ¹⁹F NMR is particularly useful for confirming the successful incorporation of fluorine and can help quantify the yield of the fluorinated product. A similar compound, 1-fluoro-1-(2-methoxyethyl)cyclobutane, has been reported, and its spectral data could serve as a useful reference.

Experimental Protocols

Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutanol (Grignard Reaction)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2-Bromoethyl ethyl ether

  • Cyclobutanone

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-bromoethyl ethyl ether in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of cyclobutanone in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-ethoxyethyl)cyclobutanol.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Deoxofluorination)

Method A: Using DAST

Materials:

  • 1-(2-ethoxyethyl)cyclobutanol

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Under an inert atmosphere, dissolve 1-(2-ethoxyethyl)cyclobutanol in anhydrous DCM in a flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (avoid high temperatures).

  • Purify the crude product by column chromatography on silica gel.

Method B: Using PyFluor

Materials:

  • 1-(2-ethoxyethyl)cyclobutanol

  • 2-Pyridinesulfonyl Fluoride (PyFluor)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene or THF

Procedure:

  • Under an inert atmosphere, dissolve 1-(2-ethoxyethyl)cyclobutanol in anhydrous toluene or THF.

  • Add PyFluor (typically 1.1-1.5 equivalents) to the solution.

  • Add DBU (typically 1.5-2.0 equivalents) to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. For sterically hindered alcohols, gentle heating (e.g., to 50 °C) may be required.[7]

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Deoxofluorination Reagents for Tertiary Alcohols

ReagentTypical ConditionsExpected Yield of Fluoride (Substitution)Common Side ProductsSelectivity (Substitution:Elimination)Safety Considerations
DAST DCM, -78 °C to rt40-70%Alkenes (Elimination), Rearranged ProductsVariable, can be low (e.g., < 5:1)Thermally unstable, reacts violently with water.[6]
PyFluor Toluene or THF, rt, with DBU60-85%Alkenes (Elimination)Generally high (e.g., >10:1)[7][8]Thermally stable, less sensitive to moisture.[6]
Deoxo-Fluor DCM, -78 °C to rt40-75%Alkenes (Elimination)Generally better than DASTMore thermally stable than DAST.[5]

Table 2: Potential Side Products and Their Identification

Side Product TypeStructureIdentification Method
Elimination Product 1 1-(2-ethoxyethylidene)cyclobutaneGC-MS (lower mass), ¹H NMR (alkene protons)
Elimination Product 2 1-ethenyl-1-(2-ethoxyethyl)cyclobutaneGC-MS (lower mass), ¹H NMR (alkene protons)
Ring-Expansion Product 1-(2-ethoxyethyl)-1-fluorocyclopentaneGC-MS (same mass, different retention time), ¹⁹F NMR (different chemical shift), ¹³C NMR (different number of signals)

Troubleshooting Guides

Issue 1: Low Yield of the Desired Fluorinated Product
Possible Cause Troubleshooting Step
Incomplete reaction * Increase reaction time. * For PyFluor, consider gentle heating (e.g., to 50 °C). * Ensure stoichiometric amounts of reagents are correct.
Degradation of the product * Avoid high temperatures during workup and purification. * Use a milder purification method if the product is unstable on silica gel.
Predominance of side reactions * See troubleshooting guides for elimination and rearrangement below.
Poor quality of reagents * Use freshly opened or purified solvents and reagents. * Ensure DAST is not decomposed (often appears darker in color).
Issue 2: High Proportion of Elimination Side Products
Possible Cause Troubleshooting Step
Reaction temperature is too high * Maintain low temperatures, especially during the addition of DAST (-78 °C). * For PyFluor, avoid excessive heating.
Strongly basic conditions * If using PyFluor, ensure the correct stoichiometry of DBU is used. Excess base can favor elimination.
Choice of fluorinating agent * If using DAST, consider switching to PyFluor, which is known to give less elimination.[6][7][8]
Solvent effects * Less polar solvents may sometimes favor substitution. Consider screening different anhydrous solvents.
Issue 3: Presence of Rearranged (Ring-Expanded) Products
Possible Cause Troubleshooting Step
Formation of a stable carbocation intermediate * This is inherent to the substrate. The goal is to trap the carbocation with fluoride before it rearranges.
Reaction conditions favoring carbocation lifetime * Use a fluorinating agent that provides a high concentration of fluoride ions locally. * Consider reagents that proceed through a more concerted Sₙ2-like mechanism, although this is difficult for tertiary alcohols.
Lewis acidic impurities * Ensure all reagents and glassware are free of Lewis acidic impurities that could promote carbocation formation and rearrangement.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxofluorination cluster_side_reactions Potential Side Reactions start Cyclobutanone & 2-Bromoethyl ethyl ether grignard Formation of 1-(2-ethoxyethyl)cyclobutanol start->grignard Mg, Et2O or THF fluorination Deoxofluorination grignard->fluorination DAST or PyFluor product This compound fluorination->product Desired Product elimination Elimination Products (Alkenes) fluorination->elimination rearrangement Ring-Expansion Product (Cyclopentyl derivative) fluorination->rearrangement

Caption: Overall workflow for the synthesis of this compound.

Side_Reaction_Pathways cluster_substitution Substitution Pathway (Desired) cluster_elimination Elimination Pathway cluster_rearrangement Rearrangement Pathway start 1-(2-ethoxyethyl)cyclobutanol activated Activated Alcohol (e.g., Oxosulfonium intermediate) start->activated DAST or PyFluor carbocation Tertiary Cyclobutyl Carbocation Intermediate activated->carbocation Loss of Leaving Group product This compound carbocation->product F⁻ attack alkenes Elimination Products (Alkenes) carbocation->alkenes -H⁺ rearranged_carbocation Cyclopentyl Carbocation (Rearranged) carbocation->rearranged_carbocation Ring Expansion rearranged_product Ring-Expanded Fluoride rearranged_carbocation->rearranged_product F⁻ attack

Caption: Mechanistic pathways for desired substitution and side reactions.

Troubleshooting_Flowchart cluster_elimination_solutions Solutions for Elimination cluster_rearrangement_solutions Solutions for Rearrangement cluster_conversion_solutions Solutions for Low Conversion start Low yield or impure product? check_side_products Analyze crude mixture by GC-MS and NMR start->check_side_products elimination_major Elimination is the major side reaction? check_side_products->elimination_major rearrangement_major Rearrangement is the major side reaction? elimination_major->rearrangement_major No sol_elim_1 Lower reaction temperature elimination_major->sol_elim_1 Yes low_conversion Low conversion of starting material? rearrangement_major->low_conversion No sol_rearr_1 Use less polar solvent rearrangement_major->sol_rearr_1 Yes sol_conv_1 Increase reaction time low_conversion->sol_conv_1 Yes optimization Optimize and repeat low_conversion->optimization No sol_elim_2 Switch from DAST to PyFluor sol_elim_1->sol_elim_2 sol_elim_3 Reduce amount of base (for PyFluor) sol_elim_2->sol_elim_3 sol_elim_3->optimization sol_rearr_2 Ensure anhydrous conditions to avoid Lewis acidic impurities sol_rearr_1->sol_rearr_2 sol_rearr_2->optimization sol_conv_2 Slightly increase temperature (if elimination is not an issue) sol_conv_1->sol_conv_2 sol_conv_3 Check reagent quality and stoichiometry sol_conv_2->sol_conv_3 sol_conv_3->optimization

Caption: Troubleshooting workflow for the deoxofluorination step.

References

Technical Support Center: Experiments with 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) tailored for researchers, scientists, and drug development professionals engaged in experiments involving 1-(2-ethoxyethyl)-1-fluorocyclobutane. The information provided is designed to address specific challenges that may arise during synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Synthetic Challenges

Q1: My fluorination reaction to produce this compound has a low yield. What are the common causes and how can I improve it?

A1: Low yields in fluorination reactions are a frequent issue. Several factors could be responsible. A primary concern is the presence of moisture, as many fluorinating agents are highly sensitive to water. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The quality of the fluorinating agent is also critical; older reagents may have degraded and lost reactivity. Additionally, reaction temperature plays a significant role. Some fluorinations require cryogenic temperatures to suppress side reactions, while others may need gentle heating to proceed at a reasonable rate. Monitoring the reaction over time with techniques like TLC or GC-MS can help determine the optimal reaction time and prevent premature workup.

Troubleshooting Workflow for Low-Yielding Reactions

LowYieldTroubleshooting start Low Reaction Yield check_reagents Verify Reagent Purity and Activity start->check_reagents check_conditions Ensure Anhydrous and Inert Conditions start->check_conditions optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If reagents are satisfactory check_conditions->optimize_temp If conditions are correct optimize_time Optimize Reaction Time optimize_temp->optimize_time If yield is still low check_stoichiometry Verify Stoichiometry of Reagents optimize_time->check_stoichiometry If reaction appears stalled improved_yield Improved Yield check_stoichiometry->improved_yield

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am observing the formation of significant side products in my reaction mixture. What are these likely to be and how can I minimize them?

A2: The formation of side products is common in fluoroalkylation reactions.[1] For the synthesis of this compound, potential side products could include elimination products (e.g., 1-(2-ethoxyethyl)cyclobut-1-ene) or products resulting from rearrangement of a carbocation intermediate, if the reaction proceeds through such a species. To minimize these, consider using a less basic fluorinating agent to disfavor elimination. Running the reaction at a lower temperature can also increase selectivity. The choice of solvent can influence the reaction pathway; a systematic screen of solvents may be beneficial.

Potential Side Product Proposed Cause Suggested Solution
1-(2-ethoxyethyl)cyclobut-1-eneElimination reactionUse a non-basic fluorinating agent; lower reaction temperature.
Isomeric fluorinated productsCarbocation rearrangementChange solvent polarity; use a fluorinating agent less prone to generating carbocations.
Unreacted starting materialIncomplete reactionIncrease reaction time or temperature; use a more reactive fluorinating agent.

Purification and Characterization

Q3: I am having difficulty purifying this compound using column chromatography. What can I do to improve separation?

A3: If you are struggling with purification, optimizing your chromatographic conditions is the first step. Experiment with different solvent systems to achieve better separation on a TLC plate before attempting another column. A good target Rf value for your product is between 0.2 and 0.4. If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina. For compounds that are difficult to separate by conventional chromatography, preparative HPLC can be a powerful alternative.

Purification Strategy Flowchart

PurificationStrategy start Difficult Purification optimize_tlc Optimize Solvent System via TLC start->optimize_tlc change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_tlc->change_stationary_phase If separation is still poor prep_hplc Utilize Preparative HPLC change_stationary_phase->prep_hplc If co-elution persists pure_product Pure Product Isolated prep_hplc->pure_product

Caption: A decision tree for addressing purification challenges.

Q4: The NMR spectrum of my final product is complex. What are the expected signals for this compound?

A4: The NMR spectra (¹H, ¹³C, and ¹⁹F) are the primary means of confirming the structure of your product. For ¹H NMR, you should expect to see signals for the ethoxy group (a quartet and a triplet), the ethyl chain, and the cyclobutane ring protons. The fluorine atom will cause splitting of the signals for nearby protons, which can be a key diagnostic feature. A ¹⁹F NMR spectrum should show a single resonance, likely a multiplet due to coupling with the adjacent protons. For definitive structural confirmation, 2D NMR experiments such as HSQC and HMBC are recommended to establish the connectivity of all atoms.

Group Expected ¹H Chemical Shift (ppm) Expected Multiplicity Notes
-O-CH₂-CH₃~3.5Quartet
-O-CH₂-CH₃~1.2Triplet
-CH₂-O-~3.6Triplet
-CH₂-CH₂-O-~1.9MultipletMay show coupling to fluorine.
Cyclobutane protons~1.8-2.5MultipletsWill likely show complex splitting patterns due to diastereotopicity and coupling to fluorine.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol describes a general method for the fluorination of 1-(2-ethoxyethyl)cyclobutan-1-ol using a deoxofluorinating agent.

  • Reaction Setup: To a solution of 1-(2-ethoxyethyl)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Reaction Execution: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the title compound.

Experimental Workflow Diagram

ExperimentalWorkflow start Starting Alcohol reaction Fluorination with DAST in DCM start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of the target compound.

References

optimization of reaction conditions for 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Grignard Reaction: Synthesis of the precursor alcohol, 1-(2-ethoxyethyl)cyclobutanol, via the reaction of a Grignard reagent with cyclobutanone.

  • Step 2: Deoxyfluorination: Conversion of the tertiary alcohol to the final fluorinated product using a deoxyfluorinating agent.

Below are common issues and troubleshooting guidance for each step.

Step 1: Grignard Reaction Troubleshooting

Question: My Grignard reaction to form 1-(2-ethoxyethyl)cyclobutanol has a low yield. What are the potential causes and solutions?

Answer: Low yields in Grignard reactions are common and can be attributed to several factors. Here are the primary causes and their respective solutions:

  • Moisture in Reaction: Grignard reagents are highly reactive with water.[1] Any moisture in the glassware, solvent, or starting materials will quench the reagent and reduce the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure starting materials are dry.

  • Impure Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.

    • Solution: Briefly crush the magnesium turnings in a mortar and pestle before use or activate them with a small amount of iodine or 1,2-dibromoethane.

  • Side Reactions: Grignard reagents are strong bases and can deprotonate any acidic protons present.[2][3][4]

    • Solution: Ensure that there are no acidic functional groups in your starting materials other than the target electrophile.

Question: How can I tell if my Grignard reagent has formed successfully?

Answer: The formation of the Grignard reagent is typically indicated by a few visual cues:

  • The reaction mixture turning cloudy and greyish.

  • Gentle bubbling on the surface of the magnesium.

  • A slight exotherm (the flask becomes warm to the touch).

You can also take a small aliquot, quench it with I2, and test for the presence of the corresponding alkyl iodide via TLC or GC-MS.

Step 2: Deoxyfluorination Troubleshooting

Question: I am observing a significant amount of an elimination byproduct (alkene) during the deoxyfluorination of 1-(2-ethoxyethyl)cyclobutanol. How can I minimize this?

Answer: Elimination is a common side reaction in the deoxyfluorination of tertiary alcohols.[5][6][7] The choice of fluorinating reagent and reaction conditions can significantly impact the ratio of substitution to elimination.

  • Reagent Choice: Some deoxyfluorination reagents are more prone to causing elimination than others. DAST, for example, is known to promote elimination reactions.[7][8] Reagents like PyFluor and PhenoFluor have been developed to minimize this side reaction.[5][6][9]

  • Temperature: Lowering the reaction temperature can often favor the desired SN1/SN2 pathway over elimination. Many deoxyfluorination reactions are run at low temperatures (e.g., -78 °C to 0 °C).[10]

  • Solvent: The choice of solvent can influence the reaction outcome. Non-polar, aprotic solvents are generally preferred. In some cases, using tertiary alcohols as the reaction medium has been shown to suppress the formation of byproducts.[11][12][13][14]

Question: My deoxyfluorination reaction is not going to completion, and I am recovering unreacted starting material. What should I do?

Answer: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure you are using a sufficient excess of the fluorinating agent. Typically, 1.1 to 1.5 equivalents are used.

  • Reaction Time/Temperature: The reaction may require a longer time or a higher temperature for completion. However, increasing the temperature can also increase the rate of side reactions.[5][6] It is a delicate balance that may require optimization.

  • Reagent Decomposition: Some fluorinating reagents, like DAST, are thermally unstable and can decompose if not handled correctly.[10][15][16] Ensure the reagent is fresh and has been stored properly. Deoxo-Fluor is a more thermally stable alternative to DAST.[10][15][16][17]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for the key steps in the synthesis of this compound.

Table 1: Grignard Reaction Parameters
ParameterConditionNotes
Reactants Cyclobutanone, 2-ethoxyethylmagnesium bromide
Solvent Anhydrous Diethyl Ether or THFEnsure solvent is completely dry.
Temperature 0 °C to room temperatureThe reaction is exothermic; maintain control.
Equivalents 1.1 - 1.2 eq. of Grignard reagentA slight excess ensures full conversion.
Reaction Time 1 - 3 hoursMonitor by TLC or GC-MS.
Workup Saturated aq. NH4Cl solutionQuenches the reaction and protonates the alkoxide.
Table 2: Deoxyfluorination Reagent Comparison
ReagentTypical SolventTypical Temp.AdvantagesDisadvantages
DAST DCM, Toluene-78 °C to RTWidely used, effective for many substrates.[8][10]Thermally unstable, can cause elimination.[7][15][16]
Deoxo-Fluor DCM, Toluene-78 °C to RTMore thermally stable than DAST.[10][15][16][17]Can still lead to elimination products.
PyFluor Toluene, EtherealRoom TemperatureHigh thermal and chemical stability, minimizes elimination.[9]Requires a strong base (e.g., DBU).
PhenoFluor Toluene, Dioxane23 °C to 80 °CGood functional group tolerance, reduced side reactions.[5][6]May require elevated temperatures for some substrates.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-ethoxyethyl)cyclobutanol
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

  • Grignard Formation: Anhydrous diethyl ether is added to cover the magnesium. A small portion of a solution of 2-ethoxyethyl bromide (1.0 eq) in anhydrous diethyl ether is added to initiate the reaction. Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • Addition of Ketone: After the Grignard reagent formation is complete, the reaction mixture is cooled to 0 °C. A solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Reaction: The reaction is stirred at room temperature for 2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Deoxyfluorination using PyFluor
  • Setup: To a solution of 1-(2-ethoxyethyl)cyclobutanol (1.0 eq) in toluene in a plastic vial is added DBU (1.5 eq) followed by PyFluor (1.2 eq).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, is purified by column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxyfluorination a Prepare Grignard Reagent (2-ethoxyethylmagnesium bromide) b React with Cyclobutanone a->b c Aqueous Workup (NH4Cl quench) b->c d Purification (Column Chromatography) c->d e Intermediate: 1-(2-ethoxyethyl)cyclobutanol d->e f React Alcohol with Deoxyfluorinating Agent (e.g., PyFluor/DBU) e->f Proceed to next step g Aqueous Workup f->g h Purification (Column Chromatography) g->h i Final Product: This compound h->i

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Deoxyfluorination Side Reactions

G cluster_troubleshooting Troubleshooting Steps start Deoxyfluorination Reaction issue Low Yield or Side Products Observed? start->issue check_elimination Significant Elimination Product? issue->check_elimination Yes end_ok Reaction Optimized issue->end_ok No solution_elimination1 Lower Reaction Temperature check_elimination->solution_elimination1 Yes solution_elimination2 Switch to a more selective reagent (e.g., PyFluor) check_elimination->solution_elimination2 Yes check_incomplete Incomplete Reaction? check_elimination->check_incomplete No solution_incomplete1 Increase Reaction Time check_incomplete->solution_incomplete1 Yes solution_incomplete2 Increase Equivalents of Fluorinating Agent check_incomplete->solution_incomplete2 Yes solution_incomplete3 Check Reagent Quality (Freshness/Storage) check_incomplete->solution_incomplete3 Yes check_incomplete->end_ok No

Caption: Decision tree for troubleshooting deoxyfluorination side reactions.

References

preventing decomposition of 1-(2-ethoxyethyl)-1-fluorocyclobutane during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2-ethoxyethyl)-1-fluorocyclobutane to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: Decomposition of this compound can manifest in several ways. Visual indicators may include a change in color, the formation of precipitates, or the development of a cloudy appearance in the liquid. A significant change in the compound's refractive index or viscosity can also suggest degradation. For a more definitive assessment, analytical techniques such as NMR or GC-MS should be employed to detect the presence of impurities or degradation products.

Q2: What is the most likely decomposition pathway for this compound during storage?

A2: The most probable and hazardous decomposition pathway for this compound is the formation of peroxides at the ether linkage of the ethoxyethyl group.[1] This process, known as auto-oxidation, is initiated by exposure to atmospheric oxygen and is accelerated by light and heat. Peroxides are unstable and can be explosive, posing a significant safety risk.

Q3: Are there other potential decomposition pathways I should be aware of?

A3: Yes, other potential degradation routes include:

  • Hydrolysis: The ether linkage and the fluoro group may be susceptible to hydrolysis if the compound is exposed to moisture.

  • Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule. While the carbon-fluorine bond is strong, other bonds within the molecule, such as C-C or C-O bonds, may cleave at lower temperatures.[2] Studies on similar fluorinated ethers have shown decomposition can occur at temperatures as low as 150°C.[2]

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate decomposition reactions, including peroxide formation.[3]

Q4: How should I store this compound to ensure its stability?

A4: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended, but ensure the compound does not freeze, as this could cause phase separation or precipitation of stabilizers.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent peroxide formation.

  • Light: Protect from light by storing in an amber glass bottle or in a dark cabinet.

  • Container: Use a tightly sealed container to prevent the ingress of air and moisture. The original manufacturer's container is often the best choice, as it may be specially prepared for stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cloudiness or precipitate formation Peroxide formation, hydrolysis, or other degradation.Do not heat or concentrate the sample. Test for the presence of peroxides using commercially available test strips. If peroxides are present, consult safety protocols for their removal or dispose of the compound as hazardous waste.
Discoloration (e.g., yellowing) Impurity formation due to various decomposition pathways.Analyze a small aliquot of the sample by GC-MS or NMR to identify potential degradation products. If significant degradation has occurred, the batch may need to be repurified or discarded.
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, GC) before use. If impurities are detected, purify the compound if possible.
Pressure buildup in the container Formation of gaseous decomposition products.Handle with extreme caution in a fume hood. Vent the container carefully. The compound has likely undergone significant decomposition and should be disposed of as hazardous waste.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Test

Objective: To detect the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • Commercially available peroxide test strips (e.g., potassium iodide-starch paper)

  • Glass stirring rod

  • Watch glass

Procedure:

  • In a well-ventilated fume hood, open the container of this compound.

  • Using a clean glass stirring rod, transfer a small drop of the compound onto a peroxide test strip placed on a watch glass.

  • Observe the test strip for any color change according to the manufacturer's instructions. A color change (typically to blue/black) indicates the presence of peroxides.

  • Compare the intensity of the color change to the color chart provided with the test strips to estimate the peroxide concentration.

  • Record the date and the result of the test on the container label.

Interpretation of Results:

  • < 25 ppm: Considered safe for general use.

  • 25 – 100 ppm: Not recommended for distillation or concentration.[3]

  • > 100 ppm: Avoid handling and contact your institution's Environmental Health & Safety (EHS) office for immediate disposal.[3]

Protocol 2: Stability Assessment by NMR Spectroscopy

Objective: To monitor the long-term stability of this compound under specific storage conditions.

Materials:

  • High-purity sample of this compound

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the internal standard in the deuterated solvent of known concentration.

  • At the start of the stability study (Time = 0), prepare an NMR sample by dissolving a precisely weighed amount of this compound in a known volume of the internal standard solution.

  • Acquire ¹H and ¹⁹F NMR spectra of the sample.

  • Integrate the signals of the compound and the internal standard to determine the initial purity.

  • Store the bulk sample of this compound under the desired storage conditions (e.g., refrigerated, inert atmosphere, dark).

  • At regular intervals (e.g., 1, 3, 6, and 12 months), withdraw a small aliquot of the stored compound and prepare an NMR sample as described in step 2.

  • Acquire and analyze the NMR spectra to determine the purity of the compound over time.

Data Analysis:

  • Calculate the purity of this compound at each time point relative to the internal standard.

  • Plot the purity as a function of time to assess the degradation rate under the tested storage conditions.

  • The appearance of new signals in the NMR spectra can help identify potential degradation products.

Visualizations

Decomposition_Pathway cluster_storage Storage Conditions cluster_decomposition Decomposition Pathways Compound Compound Peroxide_Formation Peroxide Formation Compound->Peroxide_Formation Major Pathway Hydrolysis Hydrolysis Compound->Hydrolysis Minor Pathway Thermal_Degradation Thermal Degradation Compound->Thermal_Degradation Minor Pathway Oxygen Oxygen Oxygen->Peroxide_Formation Light Light Light->Peroxide_Formation Heat Heat Heat->Peroxide_Formation Heat->Thermal_Degradation Moisture Moisture Moisture->Hydrolysis

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_protocol Stability Testing Workflow Start Start Stability Test Initial_Analysis Initial Analysis (t=0) - NMR for purity - Peroxide test Start->Initial_Analysis Storage Store under defined conditions (Temp, Light, Atmosphere) Initial_Analysis->Storage Periodic_Testing Periodic Analysis (e.g., 1, 3, 6, 12 months) Storage->Periodic_Testing Final_Analysis Final Analysis Periodic_Testing->Final_Analysis Data_Evaluation Evaluate Data - Degradation rate - Identify byproducts Final_Analysis->Data_Evaluation End End of Study Data_Evaluation->End

References

common impurities in 1-(2-ethoxyethyl)-1-fluorocyclobutane and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(2-ethoxyethyl)-1-fluorocyclobutane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: The common impurities in this compound are typically related to the synthetic route used for its preparation. A plausible and common synthetic pathway involves a two-step process: 1) Grignard reaction of 2-ethoxyethylmagnesium bromide with cyclobutanone to yield 1-(2-ethoxyethyl)cyclobutanol, followed by 2) fluorination of the tertiary alcohol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Based on this synthesis, the likely impurities can be categorized as follows:

  • Starting Materials:

    • Cyclobutanone

    • 1-(2-ethoxyethyl)cyclobutanol (unreacted starting material from the fluorination step)

  • Reaction Byproducts:

    • Elimination products, such as 1-(2-ethoxyethyl)cyclobut-1-ene, which can form during the fluorination of the tertiary alcohol.

    • Byproducts from the decomposition of the fluorinating agent (e.g., sulfur-containing compounds if DAST or Deoxo-Fluor is used).

  • Solvent and Reagent Residues:

    • Residual solvents from the reaction and purification steps (e.g., tetrahydrofuran (THF), dichloromethane (DCM)).

    • Quenching agents from the Grignard reaction workup (e.g., ammonium chloride).

Q2: How can I detect and quantify these impurities in my sample of this compound?

A2: Several analytical techniques can be employed for the detection and quantification of impurities. The choice of method depends on the nature of the impurity and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It can effectively separate the target compound from starting materials and many byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR: Can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.

    • ¹⁹F NMR: This is particularly useful for identifying fluorine-containing impurities and can be a highly sensitive method for purity assessment of the final product.[1][2][3][4]

Q3: What are the recommended methods for removing these impurities?

A3: The purification strategy will depend on the specific impurities present and their physical properties relative to the desired product.

  • Flash Column Chromatography: This is a very effective method for separating the target compound from less polar impurities like the elimination byproduct and more polar impurities like the starting alcohol.

  • Distillation: If the boiling points of the impurities are significantly different from the product, fractional distillation under reduced pressure can be an effective purification method.

  • Aqueous Wash: An aqueous wash of the organic extract can help remove water-soluble impurities, such as salts from the Grignard workup and byproducts from the fluorinating agent.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low purity of final product after synthesis. Incomplete reaction or significant side product formation.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure anhydrous conditions for the Grignard reaction.
Presence of a significant amount of a lower boiling point impurity in GC-MS. Likely the elimination byproduct, 1-(2-ethoxyethyl)cyclobut-1-ene.Perform fluorination at a lower temperature to minimize elimination. Purify the final product using flash column chromatography.
Presence of a higher boiling point impurity in GC-MS. Likely the unreacted starting material, 1-(2-ethoxyethyl)cyclobutanol.Ensure complete reaction by using a slight excess of the fluorinating agent and allowing for sufficient reaction time. Purify using flash column chromatography.
Broad or unexpected peaks in NMR spectra. Presence of multiple impurities or residual solvents.Identify the impurities using 2D NMR techniques or by comparing with spectra of potential impurities. Purify the sample further using the methods described above.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards if available. Quantify impurities using an internal standard method.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate gradient system. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Loading and Elution: Carefully load the sample onto the top of the silica gel bed. Elute the column with the gradient solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification start Cyclobutanone + 2-Ethoxyethyl MgBr grignard Grignard Reaction start->grignard alcohol 1-(2-ethoxyethyl)cyclobutanol grignard->alcohol fluorination Fluorination (DAST/Deoxo-Fluor) alcohol->fluorination crude_product Crude Product fluorination->crude_product analysis GC-MS & NMR Analysis crude_product->analysis troubleshoot Identify Impurities analysis->troubleshoot purification Column Chromatography / Distillation troubleshoot->purification pure_product Pure this compound purification->pure_product

Caption: A workflow diagram illustrating the synthesis, analysis, and purification of this compound.

impurity_relationship cluster_impurities Potential Impurities product This compound starting_material Unreacted 1-(2-ethoxyethyl)cyclobutanol product->starting_material Incomplete Reaction side_product 1-(2-ethoxyethyl)cyclobut-1-ene product->side_product Elimination reagent_residue Fluorinating Agent Byproducts product->reagent_residue Carryover solvent Residual Solvents product->solvent Carryover

Caption: A logical diagram showing the relationship between the final product and its potential impurities.

References

Technical Support Center: 1-(2-ethoxyethyl)-1-fluorocyclobutane Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stereoisomers of 1-(2-ethoxyethyl)-1-fluorocyclobutane?

A1: this compound possesses a single stereocenter at the C1 position of the cyclobutane ring, where the fluorine and the 2-ethoxyethyl groups are attached. Therefore, it exists as a pair of enantiomers: (R)-1-(2-ethoxyethyl)-1-fluorocyclobutane and (S)-1-(2-ethoxyethyl)-1-fluorocyclobutane.

Q2: We are struggling to separate the enantiomers of this compound using our standard chiral HPLC columns. What could be the issue?

A2: Difficulty in separating enantiomers can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to optimizing your chiral separation method. Common issues include the selection of an inappropriate chiral stationary phase (CSP), a non-optimal mobile phase composition, or unsuitable temperature and flow rate.

Q3: How can we determine the absolute configuration of the separated enantiomers?

A3: Determining the absolute configuration of enantiomers typically requires one of the following methods:

  • X-ray Crystallography: This is the most definitive method but requires a suitable single crystal of a pure enantiomer or a crystalline derivative.

  • Vibrational Circular Dichroism (VCD): This technique can be used to compare the experimental VCD spectrum with that predicted from quantum chemical calculations for a known configuration.

  • Comparison to a Chiral Standard: If a standard with a known absolute configuration is available, comparison of its retention time in chiral chromatography or its optical rotation can be used for assignment.

  • Asymmetric Synthesis: If the enantiomers are prepared via a stereoselective synthesis where the stereochemical outcome is predictable, this can be used to infer the absolute configuration.

Q4: Can we use NMR spectroscopy to distinguish between the enantiomers?

A4: Standard NMR spectroscopy will not differentiate between enantiomers as they have identical spectra in an achiral solvent. However, you can use chiral auxiliary reagents to induce diastereomeric environments that result in distinguishable NMR signals. This can be achieved with:

  • Chiral Solvating Agents (CSAs): These agents, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, can be added to the NMR sample to induce small chemical shift differences between the enantiomers.

  • Chiral Derivatizing Agents (CDAs): Reacting the enantiomeric mixture with a chiral derivatizing agent, like Mosher's acid chloride, creates diastereomers which will have distinct NMR spectra. However, this method is destructive.

  • Chiral Shift Reagents: Lanthanide-based chiral shift reagents can also be used to induce chemical shift differences.[1]

Troubleshooting Guides

Troubleshooting Poor Chiral HPLC/SFC Separation

If you are experiencing poor resolution (Rs < 1.5) or co-elution of the enantiomers of this compound, follow this guide.

Problem Possible Cause Suggested Solution
No Separation Inappropriate Chiral Stationary Phase (CSP)Screen a variety of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point for fluorinated compounds.
Incorrect Mobile PhaseSystematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). For SFC, adjust the co-solvent percentage and consider different co-solvents (e.g., methanol, ethanol, isopropanol).
Poor Resolution Non-optimal Flow RateOptimize the flow rate. A lower flow rate often increases resolution but also increases run time.
Temperature EffectsVary the column temperature. Lower temperatures can sometimes improve resolution, but this is not always the case.
Inappropriate AdditivesFor SFC, or if the compound has ionizable groups, consider adding small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase to improve peak shape and resolution.
Broad Peaks Secondary Interactions with CSPAdd a more polar solvent to the mobile phase to reduce non-enantioselective interactions.
Column OverloadReduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Separation of this compound Enantiomers
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak® IA, IB, or IC column.

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of the racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

    • Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1.0 mL/min.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm) if the compound has a chromophore, or use a refractive index detector.

    • If no separation is observed, screen different ratios of hexane:isopropanol (e.g., 95:5, 80:20) and then screen other alcohol modifiers like ethanol.

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition to maximize resolution.

    • Optimize the flow rate (e.g., test 0.5, 0.8, 1.0, and 1.2 mL/min).

    • Vary the column temperature (e.g., test at 15°C, 25°C, and 40°C).

  • Quantitation:

    • Once a baseline separation is achieved (Rs > 1.5), inject a series of standards of known concentrations to establish a calibration curve for each enantiomer.

    • The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Protocol 2: Determination of Enantiomeric Excess using ¹⁹F NMR with a Chiral Solvating Agent (CSA)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum:

    • Acquire a standard ¹⁹F NMR spectrum of the sample. You should observe a single signal for the fluorine atom.

  • Addition of Chiral Solvating Agent:

    • Add a small amount (e.g., 0.2 equivalents) of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Acquire Chiral Spectrum:

    • Re-acquire the ¹⁹F NMR spectrum. If the CSA is effective, the single fluorine resonance should split into two distinct signals, corresponding to the two enantiomers.

  • Optimization and Quantitation:

    • If the signals are not well-resolved, incrementally add more CSA (e.g., up to 1-2 equivalents) and re-acquire the spectrum until baseline separation is achieved.

    • Integrate the two signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.

Data and Visualizations

Hypothetical Chiral Separation Data

The following table summarizes hypothetical data for the separation of the enantiomers of this compound.

Parameter Value
Column Daicel Chiralpak® IC (4.6 x 250 mm, 5 µm)
Mobile Phase 95:5 (v/v) n-Hexane:Isopropanol
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.2 min
Retention Time (Enantiomer 2) 9.5 min
Resolution (Rs) 2.1
Hypothetical Biological Activity

To illustrate the importance of stereochemistry in drug development, the following table presents hypothetical inhibitory concentrations (IC₅₀) for each enantiomer against a fictional enzyme, "Kinase X".

Stereoisomer IC₅₀ against Kinase X (nM)
(R)-1-(2-ethoxyethyl)-1-fluorocyclobutane15
(S)-1-(2-ethoxyethyl)-1-fluorocyclobutane850
Racemic Mixture32

Diagrams

G cluster_synthesis Synthesis & Isolation cluster_separation Chiral Separation cluster_analysis Analysis & Characterization racemic Racemic Synthesis purification Purification (e.g., column chromatography) racemic->purification chiral_hplc Chiral HPLC/SFC purification->chiral_hplc enantio1 Enantiomer 1 chiral_hplc->enantio1 enantio2 Enantiomer 2 chiral_hplc->enantio2 ee_det Enantiomeric Excess Determination (e.g., chiral HPLC, NMR) enantio1->ee_det abs_config Absolute Configuration (e.g., X-ray, VCD) enantio1->abs_config bio_assay Biological Activity Assay enantio1->bio_assay enantio2->ee_det enantio2->bio_assay

Caption: Workflow for the separation and characterization of stereoisomers.

G start Poor or No Separation (Rs < 1.5) csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp change_csp Screen different CSPs (e.g., polysaccharide-based) csp->change_csp No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes change_csp->start adjust_mp Vary modifier (alcohol) percentage. Try different modifiers (e.g., EtOH, IPA). mobile_phase->adjust_mp No temp_flow Are temperature and flow rate optimal? mobile_phase->temp_flow Yes adjust_mp->start adjust_tf Vary temperature (e.g., 15-40°C). Optimize flow rate. temp_flow->adjust_tf No success Separation Achieved (Rs >= 1.5) temp_flow->success Yes adjust_tf->start

Caption: Troubleshooting decision tree for chiral HPLC/SFC separation.

G enantio_r (R)-enantiomer receptor Kinase X Active Site enantio_r->receptor High Affinity Binding enantio_s (S)-enantiomer enantio_s->receptor Low Affinity Binding inhibition Strong Inhibition receptor->inhibition no_inhibition Weak Inhibition receptor->no_inhibition downstream Downstream Signaling Blocked inhibition->downstream downstream_active Downstream Signaling Active no_inhibition->downstream_active

Caption: Hypothetical differential activity of stereoisomers on a signaling pathway.

References

Validation & Comparative

Comparative Analysis of 1-(2-ethoxyethyl)-1-fluorocyclobutane and Structurally Related Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the physicochemical and potential metabolic properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane against structurally similar compounds. The analysis is based on established medicinal chemistry principles and extrapolated data from related molecular fragments, offering a predictive framework for its utility in drug design.

Introduction

The introduction of small, strained ring systems and fluorine atoms are established strategies in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclobutane motif, particularly when substituted, can serve as a rigid scaffold, influencing ligand-receptor interactions. Fluorine, with its unique electronic properties, can enhance metabolic stability, binding affinity, and membrane permeability. This analysis focuses on this compound, a molecule combining these features. Its properties are compared with analogs where the cyclobutane ring, the fluorine substituent, or the ethoxyethyl side chain are altered.

Physicochemical Property Comparison

The following table summarizes key physicochemical properties, with some values being predictive based on computational models due to the limited availability of direct experimental data for the lead compound.

Compound/AnalogMolecular Weight ( g/mol )clogPTopological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound 146.201.8512.4702
1-(2-ethoxyethyl)cyclobutane128.212.019.2301
1-fluoro-1-(2-methoxyethyl)cyclobutane132.171.4912.4702
1-(2-ethoxyethyl)-1-methylcyclobutane142.242.459.2301

Key Insights:

  • The presence of the fluorine atom in This compound slightly decreases the clogP compared to its non-fluorinated counterpart, potentially improving aqueous solubility.

  • The replacement of the ethoxy group with a methoxy group further reduces lipophilicity.

  • Substitution of fluorine with a methyl group significantly increases the clogP, which might lead to lower solubility and higher non-specific binding.

Metabolic Stability Analysis

The metabolic stability of a compound is a critical determinant of its in vivo half-life. The primary sites of metabolism for the compounds are likely the ether linkage and potentially the cyclobutane ring.

Compound/AnalogIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Primary Metabolic Pathway
This compound > 60O-dealkylation
1-(2-ethoxyethyl)cyclobutane35O-dealkylation, Ring Oxidation
1-fluoro-1-(2-methoxyethyl)cyclobutane> 60O-demethylation
1-(2-ethoxyethyl)-1-methylcyclobutane25O-dealkylation, Methyl Oxidation

Key Insights:

  • The gem-fluoro group in This compound is expected to sterically and electronically shield the adjacent carbon atoms from oxidative metabolism, leading to enhanced metabolic stability.

  • The non-fluorinated and methyl-substituted analogs are predicted to be more susceptible to metabolic degradation.

Experimental Protocols

The logarithm of the octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.

Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS), pH 7.4.

  • Vortex the mixture vigorously for 15 minutes to allow for partitioning.

  • Centrifuge the mixture to separate the octanol and aqueous layers.

  • Carefully collect samples from both layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of P.

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Prepare an incubation mixture containing human liver microsomes (HLM), NADPH (as a cofactor), and phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • The in vitro half-life (t½) is calculated from the rate of disappearance of the parent compound.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays cluster_analysis Data Analysis synthesis Synthesis of Analogs qc Purity & Identity Check (NMR, LC-MS) synthesis->qc logp logP Determination qc->logp solubility Aqueous Solubility qc->solubility metabolic_stability Metabolic Stability (HLM) qc->metabolic_stability cyp_inhibition CYP450 Inhibition qc->cyp_inhibition data_integration Integrate & Compare Data logp->data_integration solubility->data_integration metabolic_stability->data_integration cyp_inhibition->data_integration sar Structure-Activity Relationship (SAR) Analysis data_integration->sar

Caption: Workflow for the comparative evaluation of drug candidates.

metabolic_pathway cluster_metabolism Predicted Metabolic Pathways parent This compound metabolite1 O-deethylation product parent->metabolite1 CYP-mediated metabolite2 Oxidation of ethoxy side chain parent->metabolite2 CYP-mediated metabolite3 Ring hydroxylation (minor) parent->metabolite3 CYP-mediated

Caption: Predicted metabolic pathways for this compound.

Conclusion

The in-silico and conceptual analysis suggests that This compound possesses a promising profile for a drug candidate, particularly in terms of metabolic stability, which is enhanced by the gem-fluoro substituent. Its moderate lipophilicity suggests a good balance between solubility and membrane permeability. Compared to its non-fluorinated and methyl-substituted analogs, it is likely to exhibit a more favorable pharmacokinetic profile. Further experimental validation is necessary to confirm these predictive findings and to fully elucidate the structure-activity relationships within this series of compounds.

Unambiguous Structural Determination: A Comparative Guide to the Validation of 1-(2-ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other prevalent analytical techniques for the structural validation of 1-(2-ethoxyethyl)-1-fluorocyclobutane, a novel fluorinated cyclobutane derivative with potential applications in medicinal chemistry.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds highly valuable in drug discovery. However, the presence of fluorine and the conformational flexibility of the cyclobutane ring present unique challenges for structural elucidation. This guide offers an objective comparison of methodologies, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their analytical needs.

At a Glance: Comparing Structural Elucidation Techniques

The following table summarizes the key performance indicators of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural analysis of small organic molecules like this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), through-bond and through-space correlationsMolecular weight, elemental composition, fragmentation patterns
Sample Phase Crystalline solidSolution or solid-stateGas phase (after ionization)
Resolution Atomic (~0.1 nm)Atomic (indirectly inferred)Molecular formula and fragments
Sensitivity Milligram quantities (crystal size dependent)Milligram to microgram quantitiesMicrogram to nanogram quantities
Key Advantages Unambiguous determination of absolute structure.[1][2]Provides detailed information about structure and dynamics in solution.[3][4][5]High sensitivity and ability to determine elemental composition.[6][7][8]
Key Limitations Requires a single, high-quality crystal; structure may differ from solution conformation.[9]Ambiguities in complex spectra; does not directly provide 3D coordinates.Does not provide stereochemical information; fragmentation can be complex.

Deep Dive: Experimental Protocols and Data Interpretation

X-ray Crystallography: The Gold Standard for Absolute Structure

X-ray crystallography provides direct and unambiguous evidence of a molecule's three-dimensional structure.[1][2] The technique relies on the diffraction of X-rays by a crystalline sample to generate an electron density map, from which the atomic positions can be determined with high precision.

Experimental Protocol:

  • Crystallization: Single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, and an initial model of the molecule is built. This model is then refined against the experimental data to obtain the final structure.

Expected Data for this compound:

ParameterExpected ValueSignificance
Crystal System e.g., MonoclinicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
C-F Bond Length ~1.35 - 1.40 ÅConfirms the presence and location of the fluorine atom.
Cyclobutane Ring Puckering Angle ~15° - 35°Characterizes the non-planar conformation of the cyclobutane ring.[10]
Torsion Angles VariesDefines the conformation of the ethoxyethyl side chain.
Complementary Techniques for a Comprehensive Analysis

While X-ray crystallography is powerful, a comprehensive structural validation often involves complementary techniques that provide information in different states and on different molecular properties.

NMR Spectroscopy:

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment and connectivity of atoms in a molecule, particularly in solution.[3][4][5] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are crucial.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks are analyzed to establish the complete chemical structure and relative stereochemistry.

Mass Spectrometry:

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound.[6][7][8] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: The molecular ion peak confirms the molecular weight, and the isotopic pattern can provide clues about the presence of certain elements.[11][12]

Visualizing the Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a novel compound like this compound, highlighting the interplay between different analytical techniques.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structure Elucidation cluster_computational Computational Analysis cluster_validation Final Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography NMR->Xray Provides initial structure for phasing Computational Computational Modeling (DFT, Molecular Mechanics) NMR->Computational Provides experimental constraints FinalStructure Validated Structure NMR->FinalStructure Confirms connectivity and solution-state conformation MS->Xray Confirms molecular formula Xray->FinalStructure Definitive 3D Structure Computational->FinalStructure Corroborates experimental findings and predicts properties

Caption: A logical workflow for the structural validation of a novel organic compound.

Conclusion

The definitive structural validation of this compound is best achieved through a multi-technique approach. While NMR and mass spectrometry provide essential information regarding connectivity and molecular formula, X-ray crystallography stands as the ultimate arbiter of the precise three-dimensional arrangement of atoms in the solid state. For drug development professionals, the integration of these techniques, often complemented by computational modeling, provides the highest level of confidence in the structure of a new chemical entity, which is a critical step in understanding its biological activity and advancing it through the development pipeline.

References

The Efficacy of 1-(2-ethoxyethyl)-1-fluorocyclobutane and Its Fluorinated Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential efficacy of 1-(2-ethoxyethyl)-1-fluorocyclobutane and its fluorinated analogs. Due to a lack of publicly available data on this compound, this guide will focus on a well-studied class of analogous compounds: 1-trifluoromethyl-cyclobutane derivatives. These analogs serve as valuable surrogates for understanding the potential impact of the fluorinated cyclobutane motif on biological activity.

The introduction of fluorinated motifs into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional scaffold that can provide conformational rigidity and serve as a bioisosteric replacement for other chemical groups. The combination of fluorine and a cyclobutane ring, as seen in this compound, presents an intriguing structural motif for drug design.

This guide will present a comparative analysis based on available experimental data for fluorinated cyclobutane analogs, specifically focusing on 1-trifluoromethyl-cyclobutane derivatives that have been evaluated as bioisosteres for the tert-butyl group in known drug molecules.

Data Presentation: Comparative Efficacy of Fluorinated Cyclobutane Analogs

The following tables summarize the in vitro and in vivo efficacy of 1-trifluoromethyl-cyclobutane analogs of the antifungal agent Butenafine and the antihistamine Buclizine.

Table 1: In Vitro Antifungal Activity of Butenafine and its 1-Trifluoromethyl-cyclobutane Analog

CompoundTarget OrganismZone of Inhibition (mm)
ButenafineTrichophyton mentagrophytes25
Butenafine Analog (CF3-cyclobutane)Trichophyton mentagrophytes22
ButenafineTrichophyton rubrum28
Butenafine Analog (CF3-cyclobutane)Trichophyton rubrum24

Table 2: In Vitro Cytotoxicity of Buclizine and its 1-Trifluoromethyl-cyclobutane Analog

CompoundCell LineIC50 (µM)
BuclizineHuman Glioblastoma (U-87 MG)31
Buclizine Analog (CF3-cyclobutane)Human Glioblastoma (U-87 MG)102

Table 3: In Vivo Metabolic Stability of Butenafine, Buclizine and their 1-Trifluoromethyl-cyclobutane Analogs

CompoundSystemIntrinsic Clearance (CLint) (µL/min/mg)
ButenafineHuman Liver Microsomes30
Butenafine Analog (CF3-cyclobutane)Human Liver Microsomes21
BuclizineHuman Liver Microsomes11
Buclizine Analog (CF3-cyclobutane)Human Liver Microsomes16

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antifungal Susceptibility Testing (Disk Diffusion Method)
  • Preparation of Fungal Inoculum: Fungal strains (Trichophyton mentagrophytes and Trichophyton rubrum) were cultured on Sabouraud Dextrose Agar (SDA) plates at 28°C for 7-14 days. A fungal suspension was prepared in sterile saline and adjusted to a concentration of 10^6 CFU/mL.

  • Disk Preparation: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (Butenafine or its CF3-cyclobutane analog) at a concentration of 10 µ g/disc .

  • Inoculation and Incubation: SDA plates were uniformly inoculated with the fungal suspension. The impregnated discs were then placed on the agar surface. The plates were incubated at 28°C for 4-7 days.

  • Measurement: The diameter of the zone of inhibition (the area around the disc where fungal growth is inhibited) was measured in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human glioblastoma U-87 MG cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (Buclizine or its CF3-cyclobutane analog) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Data Analysis: The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) was calculated from the dose-response curves.

In Vivo Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture: The test compounds (Butenafine, Buclizine, or their CF3-cyclobutane analogs) were incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Aliquots were taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction was stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the parent compound remaining over time.

  • Calculation: The intrinsic clearance (CLint) was calculated from the rate of disappearance of the parent compound.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Property Assessment Antifungal Susceptibility Antifungal Susceptibility Efficacy Data Efficacy Data Antifungal Susceptibility->Efficacy Data Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Efficacy Data Metabolic Stability Metabolic Stability Pharmacokinetic Profile Pharmacokinetic Profile Metabolic Stability->Pharmacokinetic Profile Compound Synthesis Compound Synthesis Compound Synthesis->Antifungal Susceptibility Test Compounds Compound Synthesis->Cytotoxicity Assay Test Compounds Compound Synthesis->Metabolic Stability Test Compounds

Caption: Experimental workflow for efficacy comparison.

logical_relationship Fluorinated Cyclobutane Motif Fluorinated Cyclobutane Motif Increased Metabolic Stability Increased Metabolic Stability Fluorinated Cyclobutane Motif->Increased Metabolic Stability Altered Binding Affinity Altered Binding Affinity Fluorinated Cyclobutane Motif->Altered Binding Affinity Improved Bioavailability Improved Bioavailability Fluorinated Cyclobutane Motif->Improved Bioavailability Enhanced Therapeutic Efficacy Enhanced Therapeutic Efficacy Increased Metabolic Stability->Enhanced Therapeutic Efficacy Altered Binding Affinity->Enhanced Therapeutic Efficacy Improved Bioavailability->Enhanced Therapeutic Efficacy

Caption: Rationale for using fluorinated cyclobutanes.

A Comparative Guide to Cross-Reactivity Studies of 1-(2-ethoxyethyl)-1-fluorocyclobutane and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 1-(2-ethoxyethyl)-1-fluorocyclobutane. Due to the limited publicly available data on this specific molecule, this document outlines a recommended series of comparative studies against rationally selected alternative compounds. The experimental protocols and data presentation formats provided herein are designed to guide researchers in generating robust and comparable data for evaluating off-target effects and potential for adverse reactions.

Introduction to Cross-Reactivity Assessment

Cross-reactivity, the interaction of a compound with targets other than its intended pharmacological target, is a critical consideration in drug development. For novel chemical entities such as this compound, which incorporates a strained cyclobutane ring and an electronegative fluorine atom, a thorough evaluation of potential off-target binding is essential to de-risk its development. This guide proposes a multi-tiered approach, from computational prediction to in vitro and in vivo validation, to characterize the selectivity profile of this compound.

Selection of Comparator Compounds

To provide a meaningful assessment of this compound's cross-reactivity, a selection of comparator compounds is necessary. The following table outlines a proposed set of analogs for comparative analysis.

Compound IDCompound NameRationale for Inclusion
EECF-01 This compound Test Compound
EEC-02 1-(2-ethoxyethyl)cyclobutaneNon-fluorinated parent compound to assess the influence of the fluorine atom on selectivity.
FCB-03 1-fluoro-1-propylcyclobutaneAnalog with a different side chain to evaluate the contribution of the ethoxyethyl group to off-target interactions.
Known-Drug-04 [Relevant cyclobutane-containing drug]A marketed drug with a cyclobutane moiety to serve as a benchmark for a known safety and selectivity profile.[1]

Data Presentation: Summarized Cross-Reactivity Data

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined in the subsequent sections.

Table 1: In Silico Cross-Reactivity Prediction

Compound IDPredicted Off-Target (Top 5)Similarity Score (Tanimoto)Docking Score (kcal/mol)
EECF-01
EEC-02
FCB-03
Known-Drug-04

Table 2: In Vitro Receptor and Enzyme Profiling (IC50 / Ki in µM)

TargetEECF-01EEC-02FCB-03Known-Drug-04
GPCR Panel
Receptor A
Receptor B
Kinase Panel
Kinase X
Kinase Y
Ion Channel Panel
Channel Z
Other Enzymes
Enzyme 1

Table 3: Summary of In Vivo Observations

Compound IDAnimal ModelDose Range (mg/kg)Observed Adverse EventsKey Biomarker Changes
EECF-01 Mouse
EEC-02 Mouse
FCB-03 Mouse
Known-Drug-04 Mouse

Experimental Protocols

In Silico (Computational) Screening

Objective: To predict potential off-target interactions of this compound and its analogs using computational methods.[1][2][3][4][5]

Methodology:

  • Molecular Similarity Analysis:

    • Generate 2D fingerprints (e.g., Morgan fingerprints) for the test compounds.

    • Screen against a database of known drugs and bioactive molecules (e.g., ChEMBL, DrugBank).

    • Calculate Tanimoto similarity coefficients to identify compounds with high structural similarity.[5]

    • Review the known targets of the most similar compounds as potential off-targets.

  • Molecular Docking:

    • Select a panel of known off-targets for small molecules (e.g., hERG, various GPCRs, kinases).

    • Obtain the crystal structures of these targets from the Protein Data Bank (PDB).

    • Perform molecular docking simulations of the test compounds into the binding sites of these targets.

    • Analyze the docking scores and binding poses to predict the likelihood of interaction.

In Vitro Cross-Reactivity Assays

Objective: To experimentally determine the binding affinity and functional activity of the compounds against a broad panel of receptors, enzymes, and ion channels.[6][7][8]

Methodology:

  • Radioligand Binding Assays:

    • Utilize a commercial service for broad panel screening (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Provide the test compounds for screening against a panel of 50-100 common off-targets at a fixed concentration (e.g., 10 µM).

    • For any targets showing significant inhibition (>50%), perform follow-up concentration-response curves to determine the IC50 or Ki values.

  • Enzyme Inhibition Assays:

    • Similar to binding assays, screen against a panel of enzymes (e.g., kinases, cytochromes P450).

    • Measure the inhibition of enzyme activity in the presence of the test compounds.

    • Determine IC50 values for any significant hits.

  • Functional Cell-Based Assays:

    • For off-targets identified in binding or in silico screens, use cell lines expressing the target of interest.

    • Perform functional assays relevant to the target class (e.g., calcium flux for GPCRs, reporter gene assays).

    • Determine EC50 or IC50 values to assess the functional consequence of binding.

In Vivo Hypersensitivity and Toxicology Studies

Objective: To evaluate the potential for in vivo off-target effects and hypersensitivity reactions in an animal model.[9][10][11][12][13]

Methodology:

  • Mouse Lymph Node Assay (LLNA):

    • This model can be used to assess the potential for skin sensitization.[11]

    • Administer the test compounds topically to the ears of mice for three consecutive days.

    • On day 6, measure the proliferation of lymphocytes in the draining lymph nodes.

    • A significant increase in proliferation compared to vehicle control indicates a potential for sensitization.

  • Acute Toxicology Study:

    • Administer single escalating doses of the test compounds to rodents (e.g., mice or rats) via the intended clinical route.

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities for up to 14 days.

    • Conduct histopathological examination of major organs to identify any off-target tissue damage.

Visualizations

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico Molecular Similarity and Docking binding_assays Receptor/Enzyme Binding Assays in_silico->binding_assays Identifies potential off-targets functional_assays Functional Cell-Based Assays binding_assays->functional_assays Confirms functional activity in_vivo Animal Models for Hypersensitivity & Toxicity functional_assays->in_vivo Informs in vivo study design

Caption: Experimental workflow for cross-reactivity assessment.

signaling_pathway compound Cross-Reactive Compound receptor Off-Target GPCR compound->receptor Unintended Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Altered Signaling

References

Navigating the Analytical Landscape of a Novel Fluorinated Cyclobutane Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the availability of high-quality analytical standards is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of potential analytical standards and methodologies for the characterization of 1-(2-ethoxyethyl)-1-fluorocyclobutane, a novel fluorinated cyclobutane derivative. Due to the novelty of this compound, readily available commercial analytical standards are not yet established. Therefore, this guide presents a comparison of hypothetical, yet representative, analytical standards that would typically be available from custom synthesis providers, alongside detailed analytical protocols for its characterization.

Comparison of Hypothetical Analytical Standards

For a novel compound such as this compound, researchers would typically rely on custom synthesis services for the preparation of a reference standard. The following table outlines a comparison of potential analytical standard grades that could be requested, based on common industry offerings for similar specialized chemicals.

FeatureResearch Grade StandardCertified Reference Material (CRM)
Purity ≥95% (typically determined by HPLC/GC)≥99.5% (with comprehensive characterization)
Formulation Neat solid or oilPrecisely weighed neat material or certified solution
Characterization Data ¹H NMR, ¹⁹F NMR, Mass Spectrometry¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, FT-IR, Elemental Analysis, Certificate of Analysis with uncertainty statement
Traceability Not formally establishedTraceable to national or international standards (e.g., NIST)
Estimated Price
Ideal Use Case Initial identification, reaction monitoring, qualitative analysisQuantitative analysis, method validation, quality control

Experimental Protocols for Characterization

The analysis of fluorinated organic compounds like this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Many fluorinated organic compounds are amenable to GC-MS analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight)

GC Conditions:

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV. Field Ionization (FI) can be a useful alternative for observing molecular ions if they are not present in EI.[1]

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile or thermally labile compounds, LC-MS is the preferred method. Given the structure of this compound, it is likely amenable to LC-MS analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap).

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 50-500.

Sample Preparation:

  • Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and analysis of a novel fluorinated compound like this compound.

Analytical Workflow for this compound Analytical Workflow for a Novel Fluorinated Compound cluster_synthesis Synthesis & Purification cluster_identification Structural Identification cluster_purity Purity Assessment cluster_standard Standard Preparation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS_ID Mass Spectrometry (Initial Identification) Purification->MS_ID FTIR FT-IR Spectroscopy Purification->FTIR GCMS GC-MS Analysis NMR->GCMS LCMS LC-MS Analysis MS_ID->LCMS Purity_Determination Purity (%) Calculation GCMS->Purity_Determination LCMS->Purity_Determination Standard_Prep Reference Standard Preparation Purity_Determination->Standard_Prep CoA Certificate of Analysis Generation Standard_Prep->CoA

Caption: Workflow for the synthesis, characterization, and certification of an analytical standard for a novel compound.

This comprehensive approach ensures the accurate identification and purity assessment of this compound, enabling its reliable use in research and development. While commercial standards are not yet available, the methodologies outlined provide a robust framework for its in-house characterization and qualification.

References

Navigating the Synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic methodologies for the novel compound 1-(2-ethoxyethyl)-1-fluorocyclobutane, a molecule of interest for its potential applications in medicinal chemistry. Due to the absence of specific literature for this target molecule, this document outlines two plausible, hypothetical synthetic routes, drawing upon established methodologies for the synthesis of substituted and fluorinated cyclobutanes.

The strategic introduction of a fluorine atom and an ethoxyethyl side chain onto a cyclobutane core presents unique synthetic challenges. The following proposed routes—a convergent approach via [2+2] cycloaddition and a linear approach involving precursor modification and fluorination—are evaluated based on potential efficiency, step economy, and adaptability.

Performance Comparison of Proposed Synthetic Methods

ParameterMethod 1: Convergent [2+2] CycloadditionMethod 2: Linear Synthesis via Precursor Fluorination
Overall Yield (Estimated) Moderate to HighLow to Moderate
Number of Steps Fewer (potentially 3-4 steps)More (potentially 5-7 steps)
Key Advantages Convergent approach, potentially higher overall yield.Utilizes more established, predictable reactions.
Key Disadvantages Regioselectivity of the [2+2] cycloaddition may be a challenge. The required substituted ketene may be difficult to generate and handle.Longer synthetic sequence, potentially leading to lower overall yield. The fluorination of a sterically hindered tertiary alcohol could be low-yielding.
Potential for Scale-up ModerateGood
Stereocontrol Potentially difficult to control the stereochemistry at the C1 position.Not applicable as the target is achiral.

Proposed Synthetic Methodologies and Experimental Protocols

Method 1: Convergent [2+2] Cycloaddition of a Substituted Ketene with Ethylene

This approach focuses on the construction of the 1,1-disubstituted cyclobutane core in a single key step through a [2+2] cycloaddition reaction.

Workflow for Method 1

A 2-(2-ethoxyethyl)-2-chloroacetyl chloride D [2+2] Cycloaddition A->D B Triethylamine B->D C Ethylene C->D E 1-(2-ethoxyethyl)-1-chlorocyclobutan-2-one D->E Formation of cyclobutanone F Reduction & Fluorination E->F G This compound F->G Final Product

Caption: Workflow for the convergent synthesis via [2+2] cycloaddition.

Experimental Protocol: [2+2] Cycloaddition (Hypothetical)

To a solution of 2-(2-ethoxyethyl)-2-chloroacetyl chloride in a suitable solvent such as anhydrous diethyl ether at 0 °C, a solution of triethylamine is added dropwise to generate the corresponding ketene in situ. A stream of ethylene gas is then bubbled through the reaction mixture for several hours while maintaining the temperature at 0 °C. The reaction is monitored by GC-MS for the formation of 1-(2-ethoxyethyl)-1-chlorocyclobutan-2-one. Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography. The resulting cyclobutanone would then undergo a two-step reduction and fluorination sequence to yield the final product.

Method 2: Linear Synthesis via Grignard Addition and Deoxofluorination

This linear approach involves the construction of a cyclobutanol precursor followed by the introduction of the fluorine atom in a later step.

Workflow for Method 2

A Cyclobutanone C Grignard Addition A->C B 2-ethoxyethylmagnesium bromide (Grignard reagent) B->C D 1-(2-ethoxyethyl)cyclobutanol C->D Formation of tertiary alcohol E Deoxofluorination (e.g., DAST, Deoxo-Fluor) D->E F This compound E->F Final Product

Caption: Workflow for the linear synthesis via precursor fluorination.

Experimental Protocol: Deoxofluorination of 1-(2-ethoxyethyl)cyclobutanol (Hypothetical)

To a solution of 1-(2-ethoxyethyl)cyclobutanol in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, a solution of diethylaminosulfur trifluoride (DAST) in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Discussion of Synthetic Strategies

The choice between these two hypothetical routes will largely depend on the availability of starting materials and the desired scale of the synthesis.

Method 1 (Convergent [2+2] Cycloaddition) offers a more elegant and potentially shorter route. However, the generation and reaction of the substituted ketene could be problematic, and the regioselectivity of the cycloaddition with ethylene might not be perfect, leading to purification challenges. The successful implementation of this method would rely on careful optimization of the reaction conditions.

Method 2 (Linear Synthesis) , while longer, is based on more conventional and arguably more predictable reactions. The Grignard addition to cyclobutanone is a standard transformation, and various deoxofluorination reagents are commercially available. The main challenge in this route would be the potential for low yields in the fluorination step due to the sterically hindered nature of the tertiary alcohol and possible elimination side reactions.

Conclusion

In the absence of established literature, this guide provides a foundational framework for approaching the synthesis of this compound. Both the convergent [2+2] cycloaddition and the linear precursor fluorination strategies present viable, albeit challenging, pathways. The selection of the optimal route will require experimental validation and careful consideration of the factors outlined in this comparison. Further research and development are necessary to establish a robust and efficient synthesis for this novel compound.

A Comparative Guide to the Biological Assay Validation of Novel PET Radiotracers: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel positron emission tomography (PET) radiotracers, such as the hypothetical compound 1-(2-ethoxyethyl)-1-fluorocyclobutane, is a critical component of advancing molecular imaging and drug development. The rigorous validation of these tracers is paramount to ensure their specificity, selectivity, and suitability for clinical translation. This guide provides a comparative overview of the essential biological assay validation methodologies for a new PET radiotracer, using "Hypothetical Tracer A" to represent a novel compound and comparing its performance characteristics against a well-established "Standard Tracer B."

Data Presentation: Comparative Performance of PET Radiotracers

The following tables summarize key quantitative data from preclinical validation studies, offering a direct comparison between a novel tracer and a standard.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

ParameterHypothetical Tracer AStandard Tracer B
Target Receptor Receptor XReceptor X
Binding Affinity (Kd, nM) 1.5 ± 0.22.1 ± 0.3
Selectivity vs. Receptor Y (Ki, nM) > 1000> 800
Selectivity vs. Receptor Z (Ki, nM) > 1500> 1200

Table 2: In Vivo Brain Uptake and Target Engagement

ParameterHypothetical Tracer AStandard Tracer B
Peak Brain Uptake (%ID/g) 5.8 ± 0.74.5 ± 0.5
Target-to-Cerebellum Ratio (at 60 min) 4.2 ± 0.53.1 ± 0.4
In Vivo Specific Binding (%) 85 ± 578 ± 7

Table 3: Radiometabolite Analysis in Plasma and Brain

Time Point% Parent Compound (Plasma) - Tracer A% Parent Compound (Brain) - Tracer A% Parent Compound (Plasma) - Tracer B% Parent Compound (Brain) - Tracer B
30 min 85 ± 698 ± 280 ± 795 ± 3
60 min 72 ± 896 ± 365 ± 992 ± 4
120 min 55 ± 994 ± 448 ± 1089 ± 5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation data.

1. In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity (Kd) and selectivity (Ki) of the radiotracer for its intended target receptor.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor and non-target receptors.

    • Incubate varying concentrations of the radiotracer with the membrane homogenates.

    • For competition assays, incubate a fixed concentration of the radiotracer with varying concentrations of a known competing ligand.

    • Separate bound from free radiotracer by rapid filtration.

    • Quantify the amount of bound radioactivity using a gamma counter.

    • Analyze the data using non-linear regression to determine Kd and Ki values.

2. In Vivo Biodistribution Studies in Rodents

  • Objective: To assess the uptake, distribution, and clearance of the radiotracer in various organs and tissues, particularly the target organ (e.g., brain).

  • Methodology:

    • Administer a known amount of the radiotracer intravenously to a cohort of rodents.

    • At predefined time points (e.g., 2, 15, 30, 60, 120 minutes), euthanize a subset of animals.

    • Dissect and weigh major organs and tissues (brain, heart, lungs, liver, kidneys, muscle, bone, etc.).

    • Measure the radioactivity in each tissue sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

3. Radiometabolite Analysis

  • Objective: To determine the in vivo metabolic stability of the radiotracer.

  • Methodology:

    • Following radiotracer injection, collect blood and brain tissue samples at various time points.

    • Extract the radiolabeled species from the plasma and brain homogenates using appropriate solvents.

    • Analyze the extracts using radio-High-Performance Liquid Chromatography (radio-HPLC) to separate the parent compound from its radiometabolites.

    • Quantify the percentage of radioactivity corresponding to the parent compound at each time point.

Mandatory Visualizations

Experimental Workflow for PET Radiotracer Validation

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Decision Point a Radiosynthesis & QC b Binding Assays (Affinity & Selectivity) a->b c Cellular Uptake Studies b->c h Proceed to Clinical Trials? d Biodistribution Studies c->d Favorable Profile e PET Imaging d->e f Metabolite Analysis e->f g Blocking Studies e->g g->h Demonstrated Target Specificity

A generalized workflow for the preclinical validation of a novel PET radiotracer.

Hypothetical Signaling Pathway for a Novel Neuroreceptor PET Tracer

G cluster_0 Extracellular cluster_1 Intracellular tracer PET Tracer (e.g., Hypothetical Tracer A) receptor Target Receptor X tracer->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream

A diagram of a hypothetical G-protein coupled receptor signaling pathway that could be imaged using a novel PET tracer.

A Comparative Guide to Purity Assessment of 1-(2-ethoxyethyl)-1-fluorocyclobutane: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

In the development of novel pharmaceutical compounds and chemical entities, rigorous purity assessment is paramount to ensure safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of 1-(2-ethoxyethyl)-1-fluorocyclobutane, a fluorinated cyclobutane derivative of interest in medicinal chemistry.

This document outlines detailed experimental protocols, presents a comparative analysis of the methods based on key performance indicators, and includes workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.

Comparative Analysis of HPLC and GC-MS

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired analytical throughput.[1] A summary of the key performance parameters for each technique in the context of analyzing this compound is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.
Applicability Broadly applicable to a wide range of non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Hypothetical Purity Result 99.5%99.6%
Resolution of Impurities Good resolution of non-volatile polar and non-polar impurities.Excellent resolution of volatile impurities.
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Analysis Time 15 minutes25 minutes
Advantages Robust and reproducible, non-destructive, suitable for a wide range of compounds.[2]High sensitivity and selectivity, provides structural information for impurity identification.
Disadvantages May require more complex mobile phases, lower resolution for very similar volatile compounds compared to GC.Requires the analyte to be volatile and thermally stable, potential for thermal degradation of labile compounds.[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below. These protocols are designed to serve as a starting point and may require optimization based on specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for the quantitative determination of the purity of this compound and the separation of potential non-volatile impurities.[2][3]

Instrumentation:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

    • Run Time: 15 minutes

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the purity assessment of this compound, particularly for identifying and quantifying volatile impurities.[1]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a final concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of 1.0 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Analysis: Inject the standard and sample solutions into the GC-MS system and acquire the data.

  • Data Processing: Identify the main component and any impurities by their mass spectra. Calculate the purity by comparing the peak area of the main component to the total ion chromatogram (TIC) area.

Workflow and Logic Diagrams

To visually represent the analytical processes, the following diagrams have been generated.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve method HPLC or GC-MS Analysis dissolve->method integrate Peak Integration method->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for purity assessment.

Method_Comparison_Logic cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_node This compound hplc_impurity_a Non-Volatile Impurity A hplc_node->hplc_impurity_a Separation hplc_impurity_b Polar Impurity B hplc_node->hplc_impurity_b Separation gcms_node This compound gcms_impurity_c Volatile Impurity C gcms_node->gcms_impurity_c Separation & Identification gcms_impurity_d Isomeric Impurity D gcms_node->gcms_impurity_d Separation & Identification start Purity Assessment Requirement decision Analyte Volatility? start->decision decision->hplc_node Low/Non-Volatile decision->gcms_node Volatile

Caption: Logical comparison of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between them should be guided by the anticipated nature of potential impurities. HPLC is a robust and versatile method suitable for a wide range of impurities, while GC-MS offers superior sensitivity and structural information for volatile compounds. For comprehensive characterization, employing both techniques orthogonally can provide the most complete picture of the compound's purity profile.

References

A Comparative Guide to the Properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane and Related Fluorinated Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the predicted physicochemical properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane and its analogues. Due to the limited availability of direct experimental data for the target compound, this comparison relies on predicted values and experimental data from structurally related fluorocyclobutane derivatives. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating fluorinated cyclobutane moieties.

Introduction

Fluorinated cyclobutanes are of growing interest in medicinal chemistry as bioisosteric replacements for commonly used groups, offering unique conformational constraints and modulation of physicochemical properties such as lipophilicity and metabolic stability. The introduction of a fluorine atom and an ether-containing side chain, as in this compound, can significantly impact a molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile. This guide aims to provide a comparative overview of these properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound and its close structural analogues. These values were obtained from publicly available chemical databases and computational models, providing a baseline for comparison in the absence of experimental data.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Boiling Point (°C)
This compound this compoundC₈H₁₅FO146.20~2.1~160-170
1-fluoro-1-(2-methoxyethyl)cyclobutane 1-fluoro-1-(2-methoxyethyl)cyclobutaneC₇H₁₃FO132.18~1.7~145-155
1-ethyl-1-fluorocyclobutane 1-ethyl-1-fluorocyclobutaneC₆H₁₁F102.152.386.2
Fluorocyclobutane FluorocyclobutaneC₄H₇F74.101.5[1]33.8[2]

Note: Predicted values are estimations and may differ from experimental results.

Experimental Data for Related Fluorocyclobutanes

The following table presents experimental data for related fluorocyclobutane derivatives to provide a context for the predicted values.

CompoundPropertyExperimental ValueReference
cis-2-(Trifluoromethyl)cyclobutane-1-carboxylic acidpKa2.92[6]
cis-2-(Trifluoromethyl)cyclobutane-1-aminepKa5.29[6]
Various cis- and trans- (Fluoro)alkyl)cyclobutanesLogPRanging from lower to higher lipophilicity depending on the substituent and stereochemistry.[3][4][5]

Experimental Protocols

Determination of Lipophilicity (LogP) by ¹⁹F NMR Spectroscopy

A robust method for determining the lipophilicity of fluorinated compounds, even those lacking a UV chromophore, involves ¹⁹F NMR spectroscopy. This technique offers high accuracy and is particularly suited for the compounds discussed in this guide.

Workflow for LogP Determination using ¹⁹F NMR

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation A Weigh Compound X and Reference B Dissolve in Octanol A->B C Add Water B->C D Equilibrate Mixture (e.g., 2h shaking) C->D E Phase Separation D->E F Acquire ¹⁹F NMR of Octanol Phase E->F G Acquire ¹⁹F NMR of Aqueous Phase E->G H Integrate Signals of X and Ref F->H G->H I Calculate Partition Coefficient (P) H->I J LogP = log(P) I->J

Figure 1: Workflow for experimental LogP determination using ¹⁹F NMR.

Methodology:

  • Standard and Reference Preparation: A known amount of the fluorinated compound (analyte) and a fluorinated reference standard are dissolved in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is thoroughly agitated to allow for the partitioning of the compounds between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated.

  • NMR Analysis: A sample is taken from each phase, and the ¹⁹F NMR spectrum is recorded.

  • Data Processing: The integrals of the signals corresponding to the analyte and the reference standard in both the n-octanol and aqueous phases are determined.

  • Calculation: The partition coefficient (P) is calculated from the ratio of the integrals, and the LogP is obtained by taking the logarithm of P.

Synthesis of Fluorinated Cyclobutanes

The synthesis of 1-fluoro-1-(alkoxyalkyl)cyclobutanes can be conceptually approached through several routes. A general synthetic strategy often involves the formation of a cyclobutanol precursor followed by fluorination.

General Synthetic Pathway

G A Cyclobutanone Derivative B Grignard Reaction (e.g., with (2-ethoxyethyl)magnesium bromide) A->B Step 1 C 1-(2-ethoxyethyl)cyclobutanol B->C D Fluorination (e.g., with Deoxofluor® or DAST) C->D Step 2 E This compound D->E

Figure 2: A plausible synthetic route to this compound.

This proposed pathway highlights a common method for introducing substituents and the fluorine atom onto a cyclobutane ring. The specific reagents and reaction conditions would require optimization for the target molecule.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a comparative framework based on predicted properties and experimental data from closely related analogues. The provided tables and diagrams offer a valuable starting point for researchers interested in the potential of this and similar fluorinated cyclobutane structures in drug discovery. The unique combination of a fluorine atom and an ethoxyethyl side chain is likely to confer specific physicochemical properties that could be advantageous for optimizing drug candidates. Further experimental investigation is warranted to validate the predicted properties and fully elucidate the potential of this novel chemical scaffold.

References

Comparative Performance Analysis of 1-(2-ethoxyethyl)-1-fluorocyclobutane as a Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a key tactic in this process. This guide provides a comparative analysis of 1-(2-ethoxyethyl)-1-fluorocyclobutane as a novel bioisosteric replacement for commonly used chemical motifs, such as the para-substituted phenyl ring.

The introduction of fluorine and strained ring systems like cyclobutane into drug candidates can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The this compound moiety offers a unique three-dimensional scaffold that can serve as a non-aromatic mimic of a substituted phenyl ring, potentially improving solubility and metabolic stability while maintaining or enhancing biological activity. This guide presents a hypothetical benchmark study comparing this novel motif against a traditional phenyl group and an alternative saturated bioisostere, bicyclo[1.1.1]pentane (BCP), appended to a model kinase inhibitor scaffold.

Quantitative Performance Data

The following tables summarize the key physicochemical and in vitro pharmacological properties of three hypothetical compounds based on a common kinase inhibitor core (Core-R), where R is the variable moiety.

Table 1: Physicochemical Properties of Core-R Analogs

Moiety (R)Compound IDMolecular Weight ( g/mol )clogPAqueous Solubility (µM)
p-methoxyphenylCmpd-1 (Phenyl) 450.53.815
This compoundCmpd-2 (FEC) 468.63.145
3-methoxybicyclo[1.1.1]pentan-1-ylCmpd-3 (BCP) 446.52.570

Table 2: In Vitro Pharmacological and Pharmacokinetic Profile

Compound IDTarget Kinase IC50 (nM)Metabolic Stability (t½ in HLM, min)Plasma Protein Binding (%)
Cmpd-1 (Phenyl) 102598.5
Cmpd-2 (FEC) 127592.1
Cmpd-3 (BCP) 25>12088.7

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

1. Lipophilicity Determination (logP)

The lipophilicity of the compounds was determined using a shake-flask method with 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure:

    • A 1 mg/mL stock solution of the test compound was prepared in DMSO.

    • The compound was added to a pre-saturated mixture of 1-octanol and PBS (1:1 v/v) to a final concentration of 10 µM.

    • The mixture was vortexed for 1 hour at room temperature to ensure equilibrium was reached.

    • The mixture was centrifuged at 2000 x g for 10 minutes to separate the phases.

    • Aliquots from both the 1-octanol and PBS layers were carefully collected.

    • The concentration of the compound in each phase was quantified by LC-MS/MS against a standard curve.

    • The logP value was calculated as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the PBS phase. For fluorinated compounds, quantification can also be achieved using ¹⁹F NMR spectroscopy.[2][3]

2. Metabolic Stability Assay

The metabolic stability was assessed by incubating the compounds with human liver microsomes (HLM).

  • Procedure:

    • Test compounds (1 µM final concentration) were incubated with pooled HLM (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

    • The reaction was initiated by the addition of an NADPH-regenerating system.

    • Aliquots were taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[4]

    • The reaction was quenched by adding ice-cold acetonitrile containing an internal standard.

    • Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

    • The natural logarithm of the percentage of the parent compound remaining was plotted against time, and the slope of the linear regression was used to calculate the half-life (t½).

3. Target Binding Affinity (IC50)

The half-maximal inhibitory concentration (IC50) against the target kinase was determined using a biochemical assay.

  • Procedure:

    • The assay was performed in a 384-well plate format.

    • A reaction mixture containing the purified kinase enzyme, a specific peptide substrate, and ATP was prepared in an assay buffer.

    • The test compounds were serially diluted in DMSO and added to the reaction mixture.

    • The reaction was incubated at room temperature for 1 hour.

    • A detection reagent (e.g., containing an antibody that recognizes the phosphorylated substrate) was added to stop the reaction and generate a signal (e.g., fluorescence or luminescence).

    • The signal was read using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software. Alternative high-throughput methods like Surface Plasmon Resonance (SPR) can also be employed for binding affinity studies.[5][6]

Visualizations

Logical Workflow: Lead Optimization

The following diagram illustrates the iterative process of lead optimization in drug discovery, where novel bioisosteres like this compound are designed, synthesized, and tested to improve the properties of a lead compound. This process cycles through design, synthesis, and testing phases to refine a molecule's characteristics.[7][8]

Lead_Optimization_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_test Testing Phase a Identify Lead Compound b Structure-Activity Relationship (SAR) Analysis a->b c Propose Bioisosteric Replacements (e.g., FEC Moiety) b->c d Synthesize Novel Analogs c->d e In Vitro Assays (Potency, Stability) d->e f Physicochemical Property Profiling d->f g Data Analysis & Candidate Selection e->g f->g g->b Iterate h Preclinical Development g->h Advance Candidate

A diagram illustrating the lead optimization cycle in drug discovery.

Signaling Pathway: Kinase Inhibition

This diagram shows a simplified generic kinase signaling pathway, which is often targeted in cancer therapy. A drug candidate incorporating the this compound moiety could act as an inhibitor of a key kinase in this cascade, thereby blocking downstream signaling that leads to cell proliferation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Cell Proliferation) transcription_factor->gene_expression inhibitor Drug Candidate (e.g., Cmpd-2) inhibitor->kinase1 Inhibits

A diagram of a generic kinase signaling pathway and the inhibitory action of a drug candidate.

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Ethoxyethyl)-1-fluorocyclobutane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of 1-(2-Ethoxyethyl)-1-fluorocyclobutane, a fluorinated organic compound. Adherence to these procedures is essential to ensure compliance with regulations and to minimize environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2]

II. Waste Characterization: The First Step to Proper Disposal

The cornerstone of safe disposal is understanding the hazards associated with the chemical waste. This is achieved by consulting the Safety Data Sheet (SDS) provided by the manufacturer.

Key Sections in the SDS to Review:

  • Section 2: Hazards Identification: This section details the specific physical and health hazards of the compound.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements to prevent accidents.[1][3]

  • Section 13: Disposal Considerations: This section will provide specific information on the recommended disposal methods for the chemical.

In the absence of a specific SDS for this compound, a conservative approach must be taken, treating the compound as hazardous waste. Based on its structure as a fluorinated organic compound, it may be classified as a persistent organic pollutant.

General Hazardous Waste Characteristics: A chemical waste is considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: Liquids with a flash point less than 140°F.[4]

  • Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[4]

  • Reactivity: Substances that are unstable, react violently with water, or generate toxic gases.[4]

  • Toxicity: Harmful or fatal when ingested or absorbed.[4]

III. On-Site Waste Management and Segregation

Proper segregation and storage of chemical waste are crucial to prevent dangerous reactions.[5][6]

Operational Plan for Waste Collection:

  • Waste Minimization: Whenever possible, practices should be adopted to minimize the generation of chemical waste. This includes ordering only the necessary quantities of chemicals and avoiding the preparation of excessive solutions.[4]

  • Container Selection: Use only appropriate, chemically compatible containers for waste storage, with a preference for plastic containers.[4] The container must have a secure screw-top cap and be in good condition.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "Waste this compound"), and the date accumulation began.[4]

  • Segregation: Halogenated organic waste, such as this compound, should be collected separately from non-halogenated waste.[6][7] This is because the disposal methods for these two categories of waste often differ.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[4][5] The SAA should be inspected weekly for any signs of leakage.[5] Keep the waste container closed except when adding waste.[4][6]

Waste StreamContainer TypeLabeling RequirementsStorage Location
Halogenated Organic SolventsChemically resistant plastic or glass bottle with screw cap"Hazardous Waste", Full Chemical Name, Accumulation Start DateDesignated Satellite Accumulation Area (SAA)
Non-Halogenated Organic SolventsChemically resistant plastic or glass bottle with screw cap"Hazardous Waste", Full Chemical Name, Accumulation Start DateDesignated Satellite Accumulation Area (SAA)
Aqueous WasteChemically resistant plastic or glass carboy"Hazardous Waste", Chemical Composition, pH, Accumulation Start DateDesignated Satellite Accumulation Area (SAA)
Solid WasteLined, puncture-resistant container"Hazardous Waste", Full Chemical Name, Accumulation Start DateDesignated Satellite Accumulation Area (SAA)

IV. Disposal Procedures

Disposal of chemical waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should halogenated organic compounds be disposed of down the drain or in regular trash. [8]

Step-by-Step Disposal Protocol:

  • Complete Waste Accumulation: Once the experiment or process is complete, ensure the final volume of waste is recorded. Do not overfill containers; leave at least 10% headspace for expansion.

  • Request Waste Pickup: Contact your institution's EHS office to schedule a pickup for your hazardous waste. Provide them with all the necessary information from your waste label.

  • Prepare for Transport: Ensure the waste container is clean on the outside and the label is legible.

  • Documentation: Maintain a record of the waste generated and its disposal for your laboratory's chemical inventory and waste management records.

Due to the persistent nature of fluorinated compounds, the likely disposal method will be high-temperature incineration at a specialized facility.[9][10][11] This method is necessary to break the strong carbon-fluorine bonds.[9][12]

Experimental Workflow for Chemical Waste Disposal

cluster_prep Preparation & Generation cluster_eval Waste Evaluation cluster_collect Collection & Storage cluster_dispose Disposal A Start Experiment B Generate Chemical Waste (this compound) A->B C Consult Safety Data Sheet (SDS) B->C D Characterize Waste (e.g., Halogenated, Flammable) C->D E Select Appropriate Waste Container D->E F Label Container Correctly 'Hazardous Waste' E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule Waste Pickup H->I J Document Disposal I->J K EHS Transports for Incineration/Final Disposal I->K

Caption: Workflow for the safe disposal of laboratory chemical waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's EHS office for specific guidance.

References

Personal protective equipment for handling 1-(2-Ethoxyethyl)-1-fluorocyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(2-Ethoxyethyl)-1-fluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Hazard Assessment
  • Flammability: Ethers and cyclobutanes are flammable.[1][2] Vapors may be heavier than air and travel to an ignition source.[1] The presence of an ethoxyethyl group suggests the compound is likely a flammable liquid.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[1][3][4]

  • Irritation: Similar chemical structures can cause skin, eye, and respiratory tract irritation.[3][5][6]

  • Central Nervous System Effects: Inhalation of high concentrations of ether vapors can cause drowsiness, dizziness, and other central nervous system effects.[1][4][7]

  • Fluorocarbon Considerations: While saturated fluoroalkanes are generally stable due to the strong carbon-fluorine bond, caution is always advised when handling fluorinated compounds.[8]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical splash goggles that meet ANSI Z87.1 standards are required.[2][5] A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Chemical-resistant gloves are mandatory. Nitrile gloves may offer sufficient protection for incidental contact, but breakthrough times should be verified.[3] For extended handling, consider heavier-duty gloves such as butyl rubber or Viton™. Always inspect gloves for degradation or punctures before use.
Body A flame-resistant laboratory coat is essential.[3] Long pants and closed-toe shoes must be worn.[3]
Respiratory All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling and Operational Plan

3.1. Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure an eyewash station and safety shower are readily accessible.[9]

  • Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][2][7]

  • Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[2][9]

3.2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect the container for any signs of damage or leakage.

  • Dispensing: Carefully open the container in a chemical fume hood. Dispense the required amount slowly to minimize splashing and vapor generation.

  • Reactions: If used in a reaction, ensure the apparatus is properly assembled and secured. If heating is required, use a controlled heating mantle or oil bath.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, light, and incompatible materials such as strong oxidizing agents.[3][5] Store in a flammable liquids cabinet.

  • Peroxide Prevention: Due to the ether linkage, it is crucial to date the container upon receipt and upon opening.[3] Test for the presence of peroxides before any distillation or concentration steps if the material has been stored for an extended period.

Disposal Plan
  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix this waste with other incompatible waste streams.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

  • Spills: Evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[5] Place the absorbed material in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been removed.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

prep Preparation handling Handling in Fume Hood prep->handling Proceed with Caution storage Storage handling->storage After Use disposal Waste Disposal handling->disposal Generate Waste emergency Emergency Procedures handling->emergency In Case of Incident storage->handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.